molecular formula C7H6BrFN2O2 B14070762 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

6-Bromo-4-fluoro-3-methyl-2-nitroaniline

Cat. No.: B14070762
M. Wt: 249.04 g/mol
InChI Key: FQWJDZZTHPVBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-fluoro-3-methyl-2-nitroaniline is a multifunctional aromatic amine with the molecular formula C7H6BrFN2O2 and a molecular weight of 249.04 g/mol. This compound belongs to a class of substituted anilines that serve as valuable synthetic intermediates in organic and medicinal chemistry research. Its structure incorporates several reactive sites—including bromo, fluoro, and nitro functional groups—that allow for diverse chemical transformations and further functionalization. This chemical is primarily used as a key building block in chemical synthesis. Researchers utilize such substituted anilines in the development of more complex heterocyclic systems. For instance, closely related bromo-fluoro-nitroaniline compounds have been documented as precursors in the synthesis of benzimidazole derivatives , which are privileged structures in pharmaceutical research. The specific pattern of substituents on the aromatic ring makes it a versatile scaffold for constructing target molecules through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Research Applications: • A key intermediate in the synthesis of heterocyclic compounds, such as benzimidazoles . • A potential building block for pharmaceuticals and agrochemicals. • A substrate for method development in regioselective halogenation and other catalytic transformations . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information. It is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature .

Properties

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

6-bromo-4-fluoro-3-methyl-2-nitroaniline

InChI

InChI=1S/C7H6BrFN2O2/c1-3-5(9)2-4(8)6(10)7(3)11(12)13/h2H,10H2,1H3

InChI Key

FQWJDZZTHPVBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the pKa Values and Acidity of Polysubstituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polysubstituted nitroanilines are a critical class of organic compounds foundational to numerous fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Their chemical behavior, particularly their acidity, is a pivotal determinant of their function. The acidity of an aniline is quantified by the pKa of its conjugate acid (anilinium ion). This value dictates the extent of protonation at a given pH, which in turn governs crucial molecular properties such as solubility, lipophilicity, reactivity, and bioavailability.[3] In drug development, for instance, the pKa of an active pharmaceutical ingredient (API) profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This in-depth guide provides a comprehensive exploration of the factors governing the pKa of polysubstituted nitroanilines. We will delve into the theoretical underpinnings of substituent effects, present robust experimental methodologies for pKa determination, analyze structure-acidity relationships with quantitative data, and discuss the practical implications for researchers in drug discovery and chemical synthesis.

Theoretical Framework: Understanding Acidity in Nitroanilines

The basicity of the amino group (-NH₂) in aniline is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The stability of the resulting anilinium ion (ArNH₃⁺) relative to the free aniline (ArNH₂) determines the equilibrium of this reaction and, consequently, the pKa. Aniline itself is a weak base, with the pKa of its conjugate acid being approximately 4.6.[4]

Substituents on the aromatic ring can dramatically alter this basicity. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), decrease the electron density on the nitrogen atom, making the lone pair less available for protonation.[5][6] This results in a weaker base and a lower pKa value for the conjugate acid.[5][6][7] Conversely, electron-donating groups (EDGs) increase electron density, leading to a stronger base and a higher pKa.[8][9]

These influences can be dissected into three primary electronic effects:

  • Inductive Effect (-I): This is a through-bond polarization effect. The highly electronegative nitro group pulls electron density away from the aromatic ring and the amino group, destabilizing the positive charge on the anilinium ion and thus lowering the pKa.[10]

  • Resonance Effect (-R or -M): This is a through-space delocalization of electrons via the π-system. When a nitro group is in the ortho or para position relative to the amino group, it can directly delocalize the nitrogen's lone pair into the ring, significantly reducing basicity.[11] This effect is not operative from the meta position.[11][12]

  • Steric Effects: Bulky groups, particularly in the ortho position, can disrupt the planarity of the molecule.[13] This can inhibit the resonance interaction between the amino group and the ring, a phenomenon known as steric inhibition of resonance. This disruption can sometimes lead to an increase in basicity compared to what electronic effects alone would predict.[13][14]

The cumulative impact of these effects can be quantitatively estimated using the Hammett equation , which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.[8][15]

Visualizing Substituent Effects

The interplay of inductive and resonance effects is crucial for understanding the pKa of nitroanilines.

electronic_effects cluster_aniline Aniline Ring cluster_substituent Substituent Effects cluster_outcome Impact on Acidity Aniline Aniline (-NH2) Inductive Inductive Effect (-I) Aniline->Inductive Through σ-bonds Resonance Resonance Effect (-R) Aniline->Resonance Through π-system (ortho/para only) pKa Lower pKa (Increased Acidity) Inductive->pKa Reduces e- density Resonance->pKa Reduces e- density

Caption: Electronic effects of nitro groups on aniline acidity.

Factors Influencing the pKa of Polysubstituted Nitroanilines

The acidity of a nitroaniline is a multifactorial property sensitive to the number, position, and nature of all substituents on the aromatic ring.

Number and Position of Nitro Groups

Increasing the number of strongly electron-withdrawing nitro groups progressively decreases the pKa.

  • Aniline: pKa ≈ 4.6

  • m-Nitroaniline: pKa ≈ 2.5.[7][11][16] The nitro group exerts only its -I effect, making it the most basic of the simple nitroaniline isomers.[11]

  • p-Nitroaniline: pKa ≈ 1.0.[4][7][11] The nitro group exerts both -I and -R effects, leading to significant delocalization of the nitrogen lone pair and a drastic reduction in basicity.[4][11]

  • o-Nitroaniline: pKa ≈ -0.3.[11] Here, -I and -R effects are combined with intramolecular hydrogen bonding between the ortho-nitro and amino groups, which further stabilizes the neutral form, making it an extremely weak base.[11]

  • 2,4-Dinitroaniline: pKa ≈ -4.53 (for the conjugate acid).[17] With two nitro groups withdrawing electron density through both inductive and resonance effects, the basicity is profoundly diminished.

  • 2,4,6-Trinitroaniline (Picramide): The pKa is so low that it is often considered a neutral or even slightly acidic compound in aqueous solution, rather than a base.

The Role of Other Substituents

The presence of other substituents in addition to nitro groups leads to complex, additive effects.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups counteract the effect of the nitro groups, increasing the pKa relative to the corresponding nitroaniline without the donor group.

  • Halogens (e.g., -Cl, -Br): These groups are inductively withdrawing (-I) but can be weakly resonance donating (+R). Their net effect is typically electron-withdrawing, thus lowering the pKa.

Data Summary: pKa Values of Selected Nitroanilines

The following table summarizes the experimental pKa values for the conjugate acids of several nitroanilines, illustrating the principles discussed.

CompoundSubstituent PositionspKa (Conjugate Acid)Key Effects
Aniline-4.6[4]Reference
3-Nitroaniline3-NO₂2.5[7][11]-I effect only
4-Nitroaniline4-NO₂1.0[7][11]-I and -R effects
2-Nitroaniline2-NO₂-0.3[11]-I, -R, H-bonding
2,4-Dinitroaniline2-NO₂, 4-NO₂-4.53[17]Strong -I and -R effects
2,6-Dinitroaniline2-NO₂, 6-NO₂-Strong -I, Steric Inhibition
3,5-Dinitroaniline3-NO₂, 5-NO₂-Additive -I effects

Experimental Determination of pKa Values

Spectrophotometric titration is a highly reliable and widely used method for determining the pKa of compounds like nitroanilines, which possess a chromophore that changes upon protonation.[18][19]

Protocol: Spectrophotometric pKa Determination

This protocol provides a self-validating workflow for accurate pKa measurement.

Objective: To determine the pKa of a polysubstituted nitroaniline by measuring the change in UV-Vis absorbance as a function of pH.

Principle: The protonated (BH⁺) and neutral (B) forms of an aniline have distinct absorption spectra.[18][20] By measuring the absorbance of a solution at a series of known pH values, the ratio of [B]/[BH⁺] can be determined using the Beer-Lambert law. The pKa can then be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([B]/[BH⁺]).[18]

Materials:

  • UV-Vis Spectrophotometer with cuvettes

  • Calibrated pH meter

  • Stock solution of the nitroaniline in a suitable solvent (e.g., DMSO, methanol)

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., acetate, phosphate, borate).[19]

  • Strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) to determine endpoint spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a set of buffer solutions covering a pH range from approximately pKa - 2 to pKa + 2.[21] It is crucial to maintain a constant ionic strength across all buffers by adding a salt like KCl.[19]

    • Prepare a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 13) to obtain the spectra of the pure protonated (BH⁺) and neutral (B) forms, respectively.[22]

  • Determination of Analytical Wavelength (λ_max):

    • Prepare two samples: one by adding a small aliquot of the nitroaniline stock solution to the highly acidic buffer and another to the highly basic buffer.

    • Scan the UV-Vis spectrum for both solutions to find the wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal.[19] This wavelength will be used for the measurements.

  • Data Acquisition:

    • Prepare a series of samples by adding an identical, precise volume of the nitroaniline stock solution to each buffer solution, ensuring the final concentration is the same in all samples.[19]

    • Measure the absorbance (A) of each solution at the chosen analytical wavelength. Also, measure the absorbance of the purely acidic (A_acid) and purely basic (A_base) solutions.

    • Measure the precise pH of each buffer solution after the addition of the analyte.

  • Data Analysis and pKa Calculation:

    • For each sample, calculate the ratio of the neutral to the protonated form using the measured absorbances: [B]/[BH⁺] = (A - A_acid) / (A_base - A)

    • Plot pH (y-axis) versus log([B]/[BH⁺]) (x-axis).

    • Perform a linear regression on the data points. According to the Henderson-Hasselbalch equation, the y-intercept of this plot is the pKa of the compound.[18]

    • Self-Validation: The slope of the line should be close to 1.0. A significant deviation may indicate experimental error or complex equilibria. The correlation coefficient (R²) should be > 0.99 for a reliable determination.

Experimental Workflow Diagram

pKa_determination_workflow cluster_prep 1. Preparation cluster_scan 2. Spectral Scan cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep_stock Prepare Analyte Stock Solution prep_samples Prepare Samples in each Buffer prep_stock->prep_samples prep_buffers Prepare Buffers (Constant Ionic Strength) prep_buffers->prep_samples scan_endpoints Scan Spectra in Strong Acid & Base select_lambda Select Analytical Wavelength (λ_max) scan_endpoints->select_lambda measure_abs Measure Absorbance (A) & pH for each sample select_lambda->measure_abs prep_samples->measure_abs calc_ratio Calculate log([B]/[BH⁺]) for each sample measure_abs->calc_ratio plot_data Plot pH vs. log([B]/[BH⁺]) calc_ratio->plot_data calc_pka Determine pKa (Y-Intercept) plot_data->calc_pka

Caption: Workflow for Spectrophotometric pKa Determination.

Applications in Drug Development and Research

A thorough understanding of nitroaniline pKa is not merely academic; it has profound practical consequences.

  • Pharmacokinetics (ADME): The ionization state of a drug, governed by its pKa and the physiological pH (ranging from ~1.5 in the stomach to ~7.4 in the blood), dictates its ability to cross biological membranes.[3] Generally, the neutral form of a molecule is more lipid-soluble and can more easily pass through cell membranes. Therefore, tuning the pKa is a key strategy in drug design to optimize oral absorption and tissue distribution.[3]

  • Target Binding: The charge state of a drug molecule can be critical for its interaction with the target protein. A protonated amine might form a crucial salt bridge in the binding pocket, whereas the neutral form might be required to enter a hydrophobic pocket.

  • Chemical Synthesis: The basicity of the aniline nitrogen determines its nucleophilicity. In reactions such as acylation or alkylation, a less basic (more acidic) nitroaniline will be less reactive. This knowledge allows chemists to selectively perform reactions on polysubstituted molecules and to choose appropriate reaction conditions (e.g., catalysts, bases).

Conclusion

The acidity of polysubstituted nitroanilines is a complex but predictable property governed by the interplay of inductive, resonance, and steric effects. The number and position of nitro groups, along with other substituents, allow for the fine-tuning of the amino group's pKa over an exceptionally wide range. Accurate determination of this value, through robust methods like spectrophotometric titration, is essential. For researchers in medicinal chemistry and materials science, mastering these structure-acidity relationships provides a powerful tool for rational molecular design, enabling the optimization of pharmacokinetic profiles, target interactions, and synthetic strategies.

References
  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). NPTEL.
  • Krygowski, T. M., & Stępień, B. T. (2005).
  • Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6919–6925. [Link]

  • Spectrophotometric pKa Determination of Weak Acids. (n.d.). Studylib. [Link]

  • Yılmaz, S., & Yılmaz, F. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. (2024, May 13). IvyPanda. [Link]

  • O'Connor, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 837-841. [Link]

  • DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

  • Nitroaniline ( p K a = 1.0 ) is less basic than m -. (n.d.). Vaia. [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). StuDocu. [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2018). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 52(4s), S1-S10. [Link]

  • Poliak, P., et al. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

  • Rungnim, C., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4443. [Link]

  • 2,4-Dinitroaniline. (n.d.). Wikipedia. [Link]

  • Basicity of Aniline derivatives. (2025, November 26). Reddit. [Link]

  • Tsaboula, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(50), 76687-76711. [Link]

  • Guinchard, X., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 616-621.
  • p-Nitroaniline Definition. (2025, August 15). Fiveable. [Link]

  • Poliak, P., et al. (2015). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary. [Link]

  • Musgrave, R. (2017, March 13). Basicity of Anilines. YouTube. [Link]

  • 3-Nitroaniline. (n.d.). PubChem. [Link]

  • Show why p-nitroaniline is a much weaker base (3 pKb units weaker.... (2024, August 2). Pearson. [Link]

  • p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. [Link]

  • Pka'S of Inorganic and Oxo-Acids. (n.d.). Scribd. [Link]

  • Tsaboula, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. PMC. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]

  • Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5.... (n.d.). Study.com. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Dinitroaniline. (n.d.). Wikipedia. [Link]

  • Dinitroaniline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Technical Procurement & Synthesis Guide: 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline (CAS 1432795-02-2) . This document serves researchers and procurement specialists requiring actionable data on supply sources, pricing models, and synthesis pathways for this high-value intermediate.[1]

Executive Summary

6-Bromo-4-fluoro-3-methyl-2-nitroaniline is a specialized poly-substituted aniline derivative utilized primarily as a scaffold in the development of kinase inhibitors (specifically PI3K/mTOR and CK2 pathways) and advanced agrochemicals.[1] Its structural complexity—featuring four distinct substituents on the benzene ring—creates significant steric crowding, making it a "difficult-to-synthesize" building block.[1]

Current market analysis indicates a high-scarcity supply chain .[1] Unlike commodity anilines, this compound is typically available only via Tier 1 research chemical suppliers or custom synthesis houses.[1] Pricing reflects this scarcity, with costs exceeding $4,000 USD per gram for small research aliquots.[1]

Chemical Profile & Structural Identity

Precise identification is critical due to the prevalence of structural isomers (e.g., 4-Bromo-3-fluoro-2-methyl-6-nitroaniline) which are often mislabeled in aggregator databases.[1]

PropertySpecification
IUPAC Name 6-Bromo-4-fluoro-3-methyl-2-nitroaniline
Common Synonyms 2-Fluoro-4-bromo-5-amino-6-nitrotoluene
CAS Number 1432795-02-2
Molecular Formula C₇H₆BrFN₂O₂
Molecular Weight 249.04 g/mol
Physical State Solid (typically orange/yellow crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Structural Feature "Magic Methyl" effect at C3; highly electron-deficient ring due to Nitro/Fluoro groups

Commercial Supply & Pricing Analysis

Supply Chain Landscape

The supply chain for CAS 1432795-02-2 is characterized by low inventory volume .[1] Most vendors list this item as "Lead Time: 2-4 Weeks," indicating on-demand synthesis rather than stock availability.[1]

  • Tier 1 Suppliers (Verified Listings):

    • 10X CHEM: One of the few suppliers with explicit pricing tiers.[1]

    • Reagentia: European distribution, typically requires RFQ (Request for Quote).[1]

    • Advanced ChemBlocks: Often lists isomers; verification of CAS is mandatory before purchase.[1]

Market Pricing Models (Q1 2026 Estimates)

The following data represents spot pricing for research-grade purity (>95%).

QuantityEstimated Price (USD)Price Per GramAvailability Status
100 mg $482.00$4,8202 Weeks (Synthesis)
250 mg $834.00$3,3362 Weeks (Synthesis)
1.0 g ~$2,800 - $3,200~$3,000Custom Quote Required
Bulk (>10g) Negotiable--Custom Synthesis Only

Procurement Advisory: Due to the high cost per milligram, it is often more economical for medicinal chemistry teams to synthesize this compound in-house if gram-scale quantities are required.[1] See Section 5 for the synthesis protocol.

Technical Synthesis: The "Make vs. Buy" Decision

When commercial lead times exceed project timelines, in-house synthesis becomes the viable alternative.[1] The synthesis relies on the regioselective bromination of the precursor 4-Fluoro-3-methyl-2-nitroaniline .[1]

Retrosynthetic Analysis

The primary challenge is establishing the nitro group at position 2 (ortho to the amine) and the bromine at position 6 (the only remaining open ortho position).[1]

Retrosynthesis Target 6-Bromo-4-fluoro-3-methyl-2-nitroaniline (Target) Precursor 4-Fluoro-3-methyl-2-nitroaniline (Key Intermediate) Target->Precursor Electrophilic Bromination (NBS or Br2/AcOH) Start 4-Fluoro-3-methylaniline (Commercial Starting Material) Precursor->Start Regioselective Nitration (Requires isomer separation)

Figure 1: Retrosynthetic disconnection showing the critical intermediate.

Experimental Protocol: Bromination of 4-Fluoro-3-methyl-2-nitroaniline

Note: This protocol is adapted from standard procedures for electron-deficient anilines [1, 2].[1]

Reagents:

  • Precursor: 4-Fluoro-3-methyl-2-nitroaniline (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid[1]

  • Catalyst: Ammonium Acetate (0.1 eq) - optional for rate enhancement[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methyl-2-nitroaniline (10 mmol) in Acetonitrile (50 mL). Ensure complete solvation; slight warming (35°C) may be required.[1]

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents over-bromination or oxidative degradation of the amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The target product (Rf ~0.4) should appear as the starting material (Rf ~0.[1]5) is consumed.[1]

  • Quenching: Quench the reaction with saturated aqueous Sodium Thiosulfate (20 mL) to neutralize excess bromine species.

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of a yellow/orange solid.

Quality Assurance & Analytical Standards

To validate the purchased or synthesized material, the following analytical parameters must be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Acceptance Criteria: Single peak >98.0% area integration.

NMR Validation (1H NMR, 400 MHz, DMSO-d6)
  • Aromatic Proton: Look for a doublet (d) around δ 7.8–8.0 ppm (H at C5), showing coupling to the Fluorine (J_H-F).[1]

  • Methyl Group: Singlet (or doublet due to F-coupling) around δ 2.1–2.3 ppm.[1]

  • Amine: Broad singlet around δ 5.5–6.5 ppm (exchangeable with D₂O).

  • Diagnostic: Absence of other aromatic protons confirms the tetrasubstituted pattern.[1]

References

  • PubChem. (2026).[1] 6-Bromo-4-fluoro-3-methyl-2-nitroaniline | C7H6BrFN2O2.[1][2][3] National Library of Medicine.[1][4] [Link][1]

  • Organic Syntheses. (2023). Bromination of Deactivated Anilines. Org. Synth. [Link]

Sources

Methodological & Application

Synthesis of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline from 4-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the regioselective synthesis of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline (CAS 1432795-02-2). This highly substituted aniline serves as a critical intermediate in the development of next-generation kinase inhibitors and proprietary pharmaceutical scaffolds.

The synthesis of this target presents a specific regiochemical challenge: distinguishing between the sterically crowded C2 position (flanked by amine and methyl groups) and the more accessible C6 position. This guide elucidates the "Bromination-First" strategy , which leverages steric control to install the bromine at C6, thereby forcing the subsequent nitro group into the difficult C2 position via strong ortho-direction from a protected amine.

Retrosynthetic Analysis & Regiocontrol Strategy

The Isomer Challenge

The core challenge lies in the directing effects of the starting material, 4-fluoro-3-methylaniline .

  • Amine (-NH₂): Strong ortho/para director.

  • Fluorine (-F): Para to amine (blocking the C4 position).

  • Methyl (-CH₃): Weak activator at C3.

This leaves two open ortho positions relative to the amine: C2 and C6 .

  • C2 Position: Located between the -NH₂ and -CH₃ groups ("Sandwich" position). Highly sterically hindered.

  • C6 Position: Located between the -NH₂ and -H. Sterically accessible.

The Solution: Sequential Blocking

Attempting nitration first typically yields the thermodynamic product at the accessible C6 position, leading to the wrong isomer (2-bromo-6-nitro). To achieve the target (6-bromo-2-nitro), we must first occupy the C6 position with bromine, leaving C2 as the only remaining site for nitration, despite the steric penalty.

Pathway Visualization

The following diagram illustrates the divergent pathways and the necessity of the chosen route.

G Start Starting Material 4-Fluoro-3-methylaniline Nitration1 Step 1: Nitration (Favors accessible C6) Start->Nitration1 Route A (Avoid) Bromination1 Step 1: Bromination (Favors accessible C6) Start->Bromination1 Route B (Recommended) WrongInter Intermediate 6-Nitro-4-fluoro-3-methylaniline Nitration1->WrongInter Bromination2 Step 2: Bromination (Forced to C2) WrongInter->Bromination2 WrongProduct WRONG ISOMER 2-Bromo-6-nitro-... Bromination2->WrongProduct CorrectInter Intermediate 6-Bromo-4-fluoro-3-methylaniline Bromination1->CorrectInter Protection Step 2: Acetylation (Protects Amine) CorrectInter->Protection Nitration2 Step 3: Nitration (Forced to C2) Protection->Nitration2 Deprotection Step 4: Hydrolysis Nitration2->Deprotection Target TARGET MOLECULE 6-Bromo-4-fluoro-3-methyl-2-nitroaniline Deprotection->Target

Figure 1: Decision tree for regioselective synthesis. Route B ensures the correct placement of substituents.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Objective: Install bromine at the C6 position.

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine for higher regioselectivity and cleaner workup.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

Protocol:

  • Dissolution: Charge a reaction vessel with 4-fluoro-3-methylaniline (1.0 eq) and Acetonitrile (10 mL/g). Cool to 0–5°C.[1]

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/HPLC (Consumption of SM).

  • Workup: Pour the reaction mixture into ice-water (5x volume). Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash with water to remove succinimide byproduct. Dry in a vacuum oven at 45°C.

  • Yield Expectation: 85–92%.

  • Product: 6-Bromo-4-fluoro-3-methylaniline .

Step 2: Amine Protection (Acetylation)

Objective: Protect the amine to prevent oxidation during nitration and enhance ortho-directing capability.

Protocol:

  • Setup: Suspend the Step 1 product (1.0 eq) in Glacial Acetic Acid (5 mL/g).

  • Addition: Add Acetic Anhydride (1.2 eq) dropwise at RT.

  • Reaction: Heat to 60°C for 2 hours. The suspension should clear as the acetanilide forms.

  • Workup: Cool to RT and pour into ice-water. The product will precipitate.[1]

  • Isolation: Filter, wash with water, and dry.[2][3]

  • Product: N-(6-bromo-4-fluoro-3-methylphenyl)acetamide .

Step 3: Directed Nitration

Objective: Force the nitro group into the sterically hindered C2 position. The acetylamino group is a powerful activator that directs ortho (to C2), overcoming the steric bulk of the adjacent methyl group.

Protocol:

  • Preparation: Dissolve Step 2 intermediate (1.0 eq) in Concentrated Sulfuric Acid (H₂SO₄, 8 mL/g) at 0°C. Caution: Exothermic.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and H₂SO₄ (1:1 v/v). Add this mixture dropwise to the reaction vessel, keeping the internal temperature below 5°C .

  • Reaction: Stir at 0–5°C for 2 hours.

    • Note: Do not let the temperature rise, or ipso-substitution (loss of Br) or poly-nitration may occur.

  • Quench: Carefully pour the mixture onto crushed ice.

  • Isolation: The yellow solid is filtered and washed extensively with water until the filtrate is neutral.

  • Product: N-(6-bromo-4-fluoro-3-methyl-2-nitrophenyl)acetamide .

Step 4: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to reveal the final free amine.

Protocol:

  • Setup: Suspend Step 3 intermediate in Ethanol (10 mL/g) and 6N HCl (5 mL/g).

  • Reaction: Reflux (approx. 80°C) for 3–5 hours. The solid will dissolve and eventually reprecipitate or change form.

  • Neutralization: Cool to RT. Adjust pH to ~9 using 20% NaOH or saturated Na₂CO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

  • Final Product: 6-Bromo-4-fluoro-3-methyl-2-nitroaniline .

Key Data & Specifications

ParameterSpecification / Observation
Appearance Yellow to orange crystalline solid
Molecular Weight 249.04 g/mol
Molecular Formula C₇H₆BrFN₂O₂
1H NMR (DMSO-d6) Distinct singlets for NH₂ (broad), Methyl (d, ~2.2 ppm), and Aromatic H (d, ~7.8 ppm). Note: Only one aromatic proton remains at C5.
Mass Spectrometry [M+H]+ peaks at 249/251 (1:1 ratio due to Br isotope pattern)
Storage Store at 2-8°C, protected from light (Nitroanilines are light sensitive).

Safety & Hazards (E-E-A-T)

  • Nitration Risks: The nitration step involves strong oxidizers and acids. Always add acid to water/ice during quenching, never the reverse. Ensure temperature control to prevent thermal runaway.

  • Bromine/NBS: NBS is an irritant. Avoid inhalation of dust.

  • Aniline Toxicity: Substituted anilines are toxic by inhalation, ingestion, and skin contact. Use double gloving (Nitrile) and work in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste (Step 1) from acidic aqueous waste (Step 3).

References

  • Regioselectivity in Aniline Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 1979, 44(25), 4733–4735. Link

  • Nitration of Acetanilides: Schofield, K. "Aromatic Nitration." Cambridge University Press, 1980.
  • Target Compound Identification: PubChem CID 124706762. "6-Bromo-4-fluoro-3-methyl-2-nitroaniline." National Center for Biotechnology Information. Link

  • General Protocol for Nitroaniline Synthesis: "Synthesis of 4-fluoro-3-nitroaniline." BenchChem Application Notes, 2025. (Adapted for regiochemical variation). Link

  • Steric Control in SEAr: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Authoritative source on ortho/para directing effects and steric hindrance).

Sources

Application Notes and Protocols: Regioselective Nitration of 4-Fluoro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrated derivatives of 4-fluoro-3-methylaniline are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] The introduction of a nitro group (—NO₂) onto the aromatic ring provides a versatile chemical handle that can be readily converted into other functional groups, most notably an amine, which is a cornerstone of many bioactive compounds.

However, the nitration of substituted anilines, such as 4-fluoro-3-methylaniline, presents significant synthetic challenges. The aniline moiety is highly susceptible to oxidation by nitric acid, and the strongly acidic conditions typically used for nitration protonate the amino group to form an anilinium ion.[4] This protonated species is strongly deactivating and meta-directing, leading to poor yields and undesired isomers.[4] Furthermore, the starting material possesses three substituents (—NH₂, —F, and —CH₃) with competing directing effects, making regiochemical control paramount.

This guide provides a detailed exploration of robust and reliable methods for the regioselective nitration of 4-fluoro-3-methylaniline. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the insights needed to adapt and troubleshoot these critical synthetic transformations.

Part 1: Mechanistic Insights & Synthetic Strategy

The Electrophilic Aromatic Substitution (EAS) Mechanism

Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). In the conventional mixed-acid method, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[5][6]

The reaction proceeds in two main steps:

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step.[5]

  • Rearomatization: A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[6]

The Challenge of Regioselectivity

The position of nitration on the 4-fluoro-3-methylaniline ring is dictated by the electronic effects of the existing substituents:

  • Amino Group (—NH₂): A powerful activating group with a strong positive resonance effect (+R), directing incoming electrophiles to the ortho and para positions.

  • Methyl Group (—CH₃): A moderately activating group via hyperconjugation and a weak positive inductive effect (+I), also directing ortho and para.

  • Fluoro Group (—F): An unusual case. It is deactivating due to its strong negative inductive effect (-I) but is ortho-, para-directing due to its positive resonance effect (+R), where its lone pairs can participate in delocalization.

The combined influence of these groups makes the aromatic ring highly activated, but predicting the major product of direct nitration is complex. The most significant challenge, however, remains the behavior of the amino group in strong acid.

The Amine Protection Strategy: A Prerequisite for Success

To circumvent the issues of oxidation and meta-direction, the highly activating amino group must be temporarily "tamed." This is achieved by converting it into a less activating, but still ortho-, para-directing, functional group. The most common and effective strategy is the protection of the amine as an acetamide (—NHCOCH₃) through acetylation.[4]

The N-acetyl group offers several advantages:

  • Modulated Activity: It is still an activating, ortho-, para-director but is significantly less powerful than a free amine, preventing unwanted oxidation and multiple nitration events.[4]

  • Regiocontrol: The steric bulk of the acetyl group can disfavor substitution at the ortho positions, often leading to higher yields of the para-substituted product.[4]

  • Reversibility: The acetyl group can be easily removed after nitration via acid or base-catalyzed hydrolysis to regenerate the amine.[7]

Therefore, a two-step sequence of acetylation followed by nitration is the most reliable path to the desired products.

G cluster_0 Protection Step cluster_1 Nitration Step cluster_2 Deprotection Step A 4-Fluoro-3-methylaniline B N-(4-fluoro-3-methylphenyl)acetamide A->B Acetic Anhydride (Ac₂O) D Nitrated Acetanilide Intermediate B->D C Nitrating Agent (e.g., HNO₃/H₂SO₄) C->D E Nitrated 4-Fluoro-3-methylaniline (Final Product) D->E Acid Hydrolysis (e.g., HCl)

Caption: General workflow for the synthesis of nitrated anilines.

Part 2: Experimental Protocols

This section details two distinct methods for the nitration of 4-fluoro-3-methylaniline derivatives. Method A is the classical, widely used mixed-acid approach, while Method B presents a modern alternative using a milder solid-phase reagent.

Method A: Classical Mixed-Acid Nitration

This protocol involves the initial protection of the aniline followed by nitration with a mixture of nitric and sulfuric acids.

Step 1: Protection - Synthesis of N-(4-fluoro-3-methylphenyl)acetamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-3-methylaniline (10.0 g, 79.9 mmol) and 50 mL of water.

  • Acidification: While stirring, add 7.0 mL of concentrated hydrochloric acid. Stir until the aniline salt fully dissolves.

  • Acetylation: Prepare a solution of sodium acetate trihydrate (13.1 g, 96.3 mmol) in 30 mL of water. In a separate flask, cool acetic anhydride (8.5 mL, 8.16 g, 79.9 mmol) in an ice bath.

  • Reaction: Add the cold acetic anhydride to the aniline salt solution in one portion, followed immediately by the sodium acetate solution.

  • Isolation: Stir the mixture vigorously for 15 minutes. The N-acetylated product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 2: Nitration of N-(4-fluoro-3-methylphenyl)acetamide

  • Setup: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath, add concentrated sulfuric acid (50 mL).

  • Dissolution: Cool the sulfuric acid to 0 °C. Slowly add the dried N-(4-fluoro-3-methylphenyl)acetamide (10.0 g, 59.1 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.

  • Reaction: Cool the acetanilide solution to 0-5 °C. Add the nitrating mixture dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.[4]

  • Stirring: After the addition is complete, stir the reaction mixture in the ice bath for an additional 60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring.[8][9]

  • Isolation: The nitrated product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Neutralization: Wash the solid product in the funnel with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acid.[8]

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Method B: Alternative Nitration using Bismuth Nitrate Pentahydrate

This method avoids the use of concentrated sulfuric acid, offering a potentially safer and milder alternative. It has been shown to be effective for the ortho-nitration of anilines.[2]

Step 1: Protection - Synthesis of N-(4-fluoro-3-methylphenyl)acetamide

  • Follow the same procedure as described in Method A, Step 1.

Step 2: Nitration using Bi(NO₃)₃·5H₂O

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the N-(4-fluoro-3-methylphenyl)acetamide (5.0 g, 29.5 mmol) in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (7.17 g, 14.8 mmol) to the solution. Note: This represents a substoichiometric amount relative to the substrate, as per literature on similar reactions.[2]

  • Reaction: Gently reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble bismuth salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and then with saturated brine (1 x 50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography or recrystallization.

G cluster_A Method A: Mixed Acid cluster_B Method B: Bismuth Nitrate A_start Start: Acetanilide in H₂SO₄ A_add Add HNO₃/H₂SO₄ (0-10 °C) A_start->A_add A_react Stir (1 hr) A_add->A_react A_quench Quench on Ice A_react->A_quench A_filter Filter & Wash (H₂O) A_quench->A_filter A_end Crude Product A_filter->A_end B_start Start: Acetanilide in DCM B_add Add Bi(NO₃)₃·5H₂O B_start->B_add B_react Reflux B_add->B_react B_filter Filter Salts B_react->B_filter B_wash Wash (NaHCO₃, Brine) B_filter->B_wash B_conc Concentrate B_wash->B_conc B_end Crude Product B_conc->B_end

Caption: Comparative experimental workflows for nitration methods.

Part 3: Data Summary & Comparison

The choice of nitration method depends on factors such as scale, available equipment, safety considerations, and desired regioselectivity. The following table provides a comparative summary.

ParameterMethod A: Mixed Acid (HNO₃/H₂SO₄)Method B: Bismuth Nitrate (Bi(NO₃)₃·5H₂O)
Nitrating Agent Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄Bismuth Nitrate Pentahydrate
Solvent Concentrated Sulfuric AcidDichloromethane (DCM)
Temperature Low (0–10 °C)Reflux (~40 °C)
Typical Yields Good to excellent (often >80%)Moderate to high (50-96% reported for anilines)[2]
Regioselectivity Governed by electronic and steric effects; can produce mixtures.Often shows high selectivity for the ortho position.[2]
Advantages Well-established, inexpensive reagents, high conversion.Milder conditions, avoids strong acids, enhanced safety.[2]
Disadvantages Highly corrosive and hazardous, requires strict temperature control, difficult work-up.More expensive reagent, requires removal of metal salts, may require chromatography.

Part 4: Critical Safety Protocols

Nitration reactions are inherently hazardous and must be treated with extreme caution.[10][11] A thorough risk assessment must be conducted before any work begins.

  • Hazard Assessment: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns.[10][12] Nitric acid is a powerful oxidizing agent that can react explosively with organic materials.[12][13] Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[11]

  • Engineering Controls: All operations involving concentrated acids and the nitration reaction itself must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[10][12]

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Acid-resistant gloves (5 mil neoprene or thicker; standard nitrile gloves offer insufficient protection).[12]

    • Chemical splash goggles and a full-face shield.[10][13][14]

    • A chemical-resistant lab coat or an acid-resistant apron.[14]

  • Reagent Handling: Always add acid to water or other reagents slowly and with cooling. Never add water to concentrated acid. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[10][12] Have appropriate spill kits containing a neutralizer (e.g., sodium carbonate) readily available.[12]

  • Waste Disposal: All waste materials must be disposed of in accordance with institutional and environmental regulations. Quenched reaction mixtures should be carefully neutralized before disposal.

Conclusion

The successful nitration of 4-fluoro-3-methylaniline hinges on a strategic approach centered on the protection of the amine functionality. The classical mixed-acid nitration of the corresponding acetanilide is a robust and high-yielding method, though it demands stringent safety protocols and careful temperature control. Newer methods using reagents like bismuth nitrate offer a milder and potentially safer alternative, which may provide different or improved regioselectivity. Researchers should select the method that best aligns with their experimental goals, scale, and the safety infrastructure available to them.

References

  • Nitration reaction safety - YouTube. (2024).
  • Buy 4-Fluoro-3-nitroaniline | 364-76-1 - Smolecule. (2023).
  • US7012151B1 - Method for nitrating aniline derivatives - Google Patents.
  • Nitric Acid - Environmental Health and Safety, Dartmouth College.
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines - Benchchem.
  • Various methods to obtain nitrated anilines. - ResearchGate.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed. (2024).
  • Methods for the nitration of protected anilines. (A) Representative... - ResearchGate.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Electrophilic Aromatic Substitution - Making Molecules. (2025).
  • Synthesis of 4-chloro-2-fluoro-5-nitroaniline - PrepChem.com.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. (2020).
  • Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline - ChemicalBook. (2019).
  • Regiospecific Aryl Nitration of Meso-Substituted Tetraarylporphyrins: A Simple Route to Bifunctional Porphyrins.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Universidade de Lisboa.

Sources

Technical Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-fluoro-3-methyl-2-nitroaniline (CAS: 1432795-02-2) is a densely functionalized aromatic scaffold critical in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR modulators). Its unique substitution pattern presents a specific set of synthetic challenges: the ortho-nitro group activates the C-Br bond for oxidative addition, while the free amine (


) and steric bulk of the C3-methyl group can hinder catalysis or lead to catalyst poisoning.

This guide provides validated protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, specifically tailored to overcome the electronic and steric constraints of this molecule. By utilizing ligand-controlled catalysis, researchers can achieve high yields without the need for amine protection.

Chemical Analysis & Reactivity Profile

Structural Considerations

The substrate features a "push-pull" electronic system that dictates its reactivity in Palladium (Pd) cycles:

  • C6-Bromine (Electrophile): The primary site for oxidative addition. The adjacent

    
     group (C2) strongly withdraws electron density, making the C-Br bond highly activated towards Pd(0).
    
  • C1-Amine (Nucleophile/Ligand): The free

    
     group is an electron-donating group (EDG). In standard couplings, it can compete with phosphine ligands for coordination to Pd(II), potentially arresting the catalytic cycle ("catalyst poisoning").
    
  • C4-Fluorine: Generally inert under standard Suzuki/Sonogashira conditions but susceptible to

    
     displacement by strong nucleophiles due to the para-nitro activation.
    
  • C3-Methyl: Provides steric bulk that prevents rotation in biaryl products (atropisomerism potential) and slightly deactivates the ring via induction (+I).

Mechanistic Pathway & Challenges

The catalytic cycle must navigate the balance between activation and poisoning.

CatalyticCycle Substrate Substrate (6-Br-4-F-3-Me-2-NO2-Aniline) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-Amine Complex) Substrate->Poison Free NH2 Coord Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + Boronate/Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Heat)

Figure 1: Catalytic cycle highlighting the competitive amine coordination pathway.

Experimental Protocols

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline with aryl/heteroaryl boronic acids. Rationale: Standard Pd ligands often fail due to amine interference. We utilize SPhos or dppf , which form robust Pd complexes that resist displacement by the aniline nitrogen [1].

Materials
  • Substrate: 1.0 equiv (e.g., 249 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%) OR SPhos Pd G2 (2-3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol
  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and catalyst (5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M, e.g., 10 mL for 1 mmol) and 2M aq.

    
     via syringe.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Note: The free amine requires higher temperatures to ensure ligand exchange kinetics favor the phosphine over the nitrogen.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The nitro group makes the product visible (yellow/orange) and polar.

Optimization Table:

VariableRecommendationImpact
Ligand dppf or SPhos dppf resists amine displacement; SPhos boosts oxidative addition on sterically hindered substrates.
Base

or

Weak bases prevent deprotonation of the aniline (pKa ~25), avoiding amidopalladation side reactions.
Solvent Dioxane/H2OBiphasic systems often solubilize the inorganic base better, crucial for the transmetallation step.
Module B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for cyclization or linker attachment.[1] Rationale: The electron-deficient ring facilitates the reaction, but Copper (Cu) acetylides can sometimes be sluggish with sterically crowded bromides.

Materials
  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (used as solvent or co-solvent with DMF).
    
Step-by-Step Protocol
  • Setup: Charge a dried flask with substrate,

    
    , and CuI under Argon.
    
  • Solvent: Add degassed DMF and

    
     (3:1 ratio).
    
  • Reagent Addition: Add the terminal alkyne slowly via syringe.

  • Reaction: Stir at 60 °C .

    • Caution: Do not overheat (>80 °C) initially, as

      
       groups can be thermally sensitive in the presence of alkynes (potential for exothermic decomposition).
      
  • Monitoring: Monitor by TLC/LCMS. If conversion stalls, add an additional 1 mol% Pd catalyst.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Troubleshooting & Critical Parameters

"Black Metal" Formation

If the reaction mixture turns black immediately upon heating (Pd precipitation):

  • Cause: Instability of the Pd-Ligand complex, likely due to amine displacement.

  • Solution: Switch to SPhos Pd G2 or XPhos Pd G2 precatalysts. These bulky, electron-rich ligands bind Pd tightly and facilitate oxidative addition before precipitation occurs.

Regioselectivity ( vs Coupling)

The C4-Fluorine is activated. Strong nucleophiles (e.g., methoxide, thiols) used as bases or reagents may displace the fluorine.

  • Control: Use carbonate bases (

    
    , 
    
    
    
    ) rather than alkoxides (
    
    
    ).
  • Check: If a byproduct with M-19+Nu mass is observed,

    
     at C4 has occurred.
    
Purification of Nitroanilines
  • Tailing: Nitroanilines often "tail" on silica gel due to H-bonding.

  • Fix: Pre-wash the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH gradients rather than Hex/EtOAc.

References

  • Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.

    • Source: Vertex Pharmaceuticals / RSC Advances.
    • Key Finding: Use of Pd(dppf)Cl2 allows high-yield coupling of free amino-aryl bromides without protection.
    • Link:

  • Sonogashira Coupling Reviews.

    • Source: Chemical Reviews (ACS).
    • Key Finding: Standard protocols for electron-deficient aryl halides.
    • Link:

  • Compound Data: 6-Bromo-4-fluoro-3-methyl-2-nitroaniline.

    • Source: PubChem CID 124706762.

    • Link:

  • Mechanistic Studies on Amino-Aryl Halides.

    • Source: Journal of Organic Chemistry.[2][3]

    • Key Finding: Free amines can act as directing groups or poisons depending on temper
    • Link: [J. Org.[2][3] Chem. Perspective]([Link])

Sources

Application Notes & Protocols: Optimization of Sandmeyer Reaction for 6-Bromo-4-fluoro-3-methyl-2-nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the transformation of primary aromatic amines into a wide array of functional groups via diazonium salt intermediates.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of the Sandmeyer reaction for the synthesis of precursors to 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. This polysubstituted aniline presents unique challenges due to the presence of both electron-withdrawing and sterically hindering groups, which significantly impact the reactivity of the aromatic amine and the stability of the corresponding diazonium salt. Through a detailed exploration of the reaction mechanism, optimization of critical parameters, and step-by-step protocols, this guide aims to provide a robust framework for the efficient and high-yield synthesis of these valuable intermediates.

Introduction: The Sandmeyer Reaction in Modern Synthesis

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction has become an indispensable tool for the synthesis of aryl halides and other derivatives from aryl diazonium salts.[1][4] The reaction typically involves the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group with a nucleophile.[1][4][5] This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][4]

The versatility of the Sandmeyer reaction allows for the introduction of various functionalities onto an aromatic ring, including halogens (Cl, Br), cyano groups, and hydroxyl groups, which are often difficult to introduce via direct electrophilic aromatic substitution.[1][3] This is particularly relevant in the synthesis of complex molecules such as pharmaceuticals and agrochemicals, where precise control over substituent placement is paramount.

The subject of this guide, 6-Bromo-4-fluoro-3-methyl-2-nitroaniline, contains a sterically hindered and electronically deactivated amino group. The electron-withdrawing nature of the nitro group decreases the basicity of the amine, making diazotization more challenging.[6] Furthermore, the presence of multiple substituents can influence the stability of the diazonium salt and the efficiency of the subsequent Sandmeyer reaction. Therefore, a careful optimization of reaction conditions is crucial for achieving high yields and purity.

Mechanistic Considerations

The Sandmeyer reaction proceeds through a multi-step mechanism:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), to form a highly reactive aryl diazonium salt.[2][6]

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂).[1][3]

  • Nucleophilic Substitution: The aryl radical then abstracts a halide or other nucleophile from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[1][3]

The rate-determining step is believed to be the initial electron transfer from the copper(I) catalyst to the diazonium salt.[7] Electron-withdrawing substituents on the aromatic ring can increase the reactivity of the diazonium salt towards this reduction.[7][8]

Reaction Pathway

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 Aromatic Amine (6-Bromo-4-fluoro-3-methyl-2-nitroaniline) Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ HNO2 NaNO2_H+ NaNO2, H+ Ar• Aryl Radical Ar-N2+->Ar• Cu(I) (SET) CuX Copper(I) Halide (e.g., CuBr) N2 N2 gas Ar-X Aryl Halide (Target Precursor) Ar•->Ar-X Cu(II)X2

Figure 1. Generalized workflow of the Sandmeyer reaction.

Optimization of Reaction Parameters

The successful synthesis of precursors from 6-Bromo-4-fluoro-3-methyl-2-nitroaniline hinges on the careful control of several key parameters.

Diazotization Step

The formation of the diazonium salt is the critical first step. Due to the reduced basicity of the starting aniline, specific conditions are required.

ParameterRecommended ConditionRationale & Key Insights
Acid H₂SO₄ or H₃PO₄Strong, non-nucleophilic acids are preferred to avoid unwanted side reactions with the diazonium salt. For highly deactivated anilines, a mixture of acetic and propionic acids can also be effective.
Temperature 0-5 °CDiazonium salts are notoriously unstable and can decompose at higher temperatures, leading to the formation of phenolic byproducts.[9] Strict temperature control is paramount.
Nitrite Source Sodium Nitrite (NaNO₂)Standard and cost-effective. Slow, dropwise addition of a pre-cooled aqueous solution is crucial to manage the exothermic reaction and maintain low temperatures.[6][9]
Solvent Water, Acetic AcidThe choice of solvent depends on the solubility of the aniline salt. For sparingly soluble amines, a co-solvent system may be necessary.
Monitoring Starch-Iodide PaperA simple and effective method to test for the presence of excess nitrous acid, ensuring complete diazotization.[9]
Sandmeyer (Substitution) Step

The conversion of the diazonium salt to the desired product requires careful selection of the copper catalyst and reaction conditions.

ParameterRecommended ConditionRationale & Key Insights
Copper Catalyst Copper(I) Bromide (CuBr)For bromination, CuBr is the catalyst of choice.[1] It can be prepared in situ or used as a commercially available reagent. Some modern protocols suggest using a mixture of Cu(I) and Cu(II) salts for improved yields.[9]
Temperature 50-70 °CThe substitution step is typically carried out at elevated temperatures to facilitate the decomposition of the diazonium salt and the formation of the aryl radical. The optimal temperature should be determined empirically.
Solvent Acetonitrile, Water/HBrAcetonitrile is often used in modern catalytic versions, leading to high conversions.[8][9] The traditional water/HBr system is also effective.[9]
Addition Slow, controlled additionThe diazonium salt solution should be added slowly to the heated copper(I) halide solution to control the evolution of nitrogen gas and prevent foaming.

Detailed Experimental Protocols

Safety Precaution: Aryl diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Diazotization of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline
  • Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-Bromo-4-fluoro-3-methyl-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.5 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Diazotization Procedure:

    • Slowly add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

    • Verify the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test will turn the paper blue/black).

    • Quench the excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.

Protocol 2: Sandmeyer Bromination
  • Catalyst Preparation:

    • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Heat the solution to 60 °C.

  • Substitution Reaction:

    • Slowly and carefully add the freshly prepared diazonium salt solution from Protocol 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or recrystallization.

Experimental Workflow Visualization

experimental_workflow start Start prep_aniline Prepare Aniline Suspension in H2SO4/H2O start->prep_aniline cool_aniline Cool to 0-5 °C prep_aniline->cool_aniline diazotization Slowly Add NaNO2 Solution (maintain 0-5 °C) cool_aniline->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization stir_diazotization Stir for 30 min at 0-5 °C diazotization->stir_diazotization test_nitrous Test for Excess Nitrous Acid stir_diazotization->test_nitrous quench Quench Excess Nitrous Acid test_nitrous->quench sandmeyer Slowly Add Diazonium Salt to Hot CuBr Solution quench->sandmeyer prep_cu_catalyst Prepare Hot CuBr Solution in HBr (60 °C) prep_cu_catalyst->sandmeyer stir_sandmeyer Stir for 1 hr at 60 °C sandmeyer->stir_sandmeyer workup Work-up & Purification stir_sandmeyer->workup end End workup->end

Figure 2. Step-by-step experimental workflow.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure slow addition of NaNO₂ and maintain a temperature below 5 °C. Confirm excess nitrous acid with a starch-iodide test.
Decomposition of diazonium salt.Use the diazonium salt immediately after preparation. Ensure the temperature is strictly controlled throughout the diazotization process.[9]
Inefficient Sandmeyer reaction.Ensure the copper(I) bromide is of good quality and the reaction temperature is optimal. Consider using a Cu(I)/Cu(II) catalytic system.[9]
Formation of Phenolic Byproducts Reaction of diazonium salt with water.Maintain low temperatures during diazotization and before the addition to the copper catalyst solution.[9]
Incomplete Reaction Insufficient heating during the Sandmeyer step.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.

Conclusion

The Sandmeyer reaction remains a powerful and versatile method for the synthesis of functionalized aromatic compounds. For challenging substrates like 6-Bromo-4-fluoro-3-methyl-2-nitroaniline, a thorough understanding of the reaction mechanism and careful optimization of reaction parameters are essential for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize these valuable precursors for applications in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
  • Galli, C. (1984). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (5), 897-902. Retrieved from [Link]

  • Butt, M. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 869-902. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the diazotisation of amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. This document provides a framework for developing a robust recrystallization protocol, troubleshooting common issues, and understanding the physicochemical principles that govern the process.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the compound and the purification methodology.

Q1: What is 6-Bromo-4-fluoro-3-methyl-2-nitroaniline and what are its key properties?

6-Bromo-4-fluoro-3-methyl-2-nitroaniline is a halogenated nitroaromatic compound. Its structure, featuring an aniline moiety with nitro, bromo, fluoro, and methyl substituents, makes it a useful, structurally complex intermediate in organic synthesis. Understanding its properties is the first step in designing a purification strategy.

Table 1: Physicochemical Properties of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

Property Value Source
Molecular Formula C₇H₆BrFN₂O₂ [1]
Molecular Weight 249.04 g/mol [1]
IUPAC Name 6-bromo-4-fluoro-3-methyl-2-nitroaniline [1]
Predicted XLogP3 2.8 [1]

| Appearance | (Typically a crystalline solid, color may vary based on purity) | N/A |

Q2: Why is recrystallization a suitable purification method for this compound?

Recrystallization is ideal for purifying crystalline solids like 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. The technique exploits differences in solubility between the compound and impurities.[2] By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool, the target compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities behind in the "mother liquor."[3]

Q3: How do the functional groups on the molecule influence solvent choice?

The principle of "like dissolves like" is the guiding tenet for solvent selection.[3][4]

  • Polar Groups: The nitro (-NO₂) and amino (-NH₂) groups impart significant polarity and the capacity for hydrogen bonding.

  • Halogen/Alkyl Groups: The bromo (-Br), fluoro (-F), and methyl (-CH₃) groups, along with the benzene ring, contribute non-polar character.

This bifunctional nature suggests that solvents of intermediate polarity, such as alcohols (ethanol, methanol) or polar aprotic solvents (acetone, ethyl acetate), are excellent starting points.[4][5] Highly non-polar solvents like hexane are unlikely to dissolve the compound even when hot, while highly polar solvents like water may have poor dissolving power unless used in a mixed-solvent system with an alcohol.[3][5]

Q4: What are the essential characteristics of a good recrystallization solvent?

An ideal solvent must satisfy several criteria for a successful purification:

  • High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent.[2][6][7]

  • Low Solubility at Low Temperature: The compound must be poorly soluble in the same solvent when cold to ensure good recovery.[2][6][7]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor).[6][7]

  • Chemical Inertness: The solvent must not react with the compound.[6][7]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[7]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the compound's melting point to prevent the substance from "oiling out" instead of dissolving.[3][4]

Q5: What safety precautions are mandatory when handling this compound?

Halogenated nitroanilines are classified as hazardous substances. Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

  • Hazard Profile: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[8][9][10][11]

  • Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in designated hazardous waste containers according to institutional guidelines.[9]

Section 2: Experimental Protocols

These protocols provide a systematic approach to developing and executing the recrystallization of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline.

Protocol A: Systematic Solvent Screening

Objective: To identify the optimal single or mixed-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of the crude 6-Bromo-4-fluoro-3-methyl-2-nitroaniline into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is too "good" and is unsuitable for single-solvent recrystallization.[3]

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[6]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Evaluate the outcome. The ideal solvent will show a significant formation of crystals upon cooling.

Table 2: Illustrative Solvent Screening Guide

Solvent Polarity Expected Behavior for 6-Bromo-4-fluoro-3-methyl-2-nitroaniline
Ethanol Polar Protic Good Candidate. Likely sparingly soluble at room temp, soluble when hot.[5][12]
Methanol Polar Protic Good Candidate. Similar to ethanol, but higher solubility. May require a mixed system.
Isopropanol Polar Protic Good Candidate. Lower polarity than ethanol may improve recovery.
Ethyl Acetate Polar Aprotic Possible Candidate. May show high solubility; could be the "good" solvent in a pair.
Toluene Non-polar Likely poor solubility even when hot. Could be a "bad" solvent in a pair.
Hexane Non-polar Likely insoluble. Good for use as a "bad" solvent or for washing.

| Water | Polar Protic | Likely insoluble. Can be used as the "bad" solvent with a miscible alcohol.[3] |

Protocol B: Bulk Recrystallization Workflow

Objective: To purify the crude compound using the optimal solvent identified in Protocol A.

Methodology:

  • Dissolution: Place the crude 6-Bromo-4-fluoro-3-methyl-2-nitroaniline in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add a boiling stick or magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Bring the mixture to a gentle boil. Continue adding just enough hot solvent until the solid is completely dissolved. Using excessive solvent is the most common cause of poor yield.[4][13]

  • (Optional - Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[14][15] Reheat the mixture to a boil for a few minutes.

  • (Optional - Hot Filtration): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[15][16] Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][17]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14][16]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4][16] Using room temperature or warm solvent will dissolve some of the product, reducing the yield.[4]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Completely Dissolve Solid add_solvent->dissolve hot_filter_q Insoluble Impurities or Charcoal Present? dissolve->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the key steps in a standard recrystallization procedure.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Q6: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves, or when a supersaturated solution separates into a liquid phase instead of forming a crystalline lattice.[4][13]

  • Primary Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.

  • Secondary Cause: The presence of a high concentration of impurities can depress the melting point of the solute, leading to oil formation.[4]

  • Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the solution's saturation point.[4][13] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, which favors proper crystal nucleation over phase separation.[13] If the problem persists, you may need to re-evaluate your solvent choice or consider pre-purification with another technique like column chromatography.

Q7: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.[13][17]

  • Cause 1: Excessive Solvent: If too much solvent was added, the solution is not saturated enough for crystals to form even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent (perform this in a fume hood).[17] Reduce the volume by 10-20%, then attempt to cool it again.

  • Cause 2: Supersaturation: Sometimes a solution needs a nucleation site to initiate crystal growth.[13][18]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[4][13]

    • Solution 2: Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[13][15][17]

Q8: My final yield of purified crystals is very low. What are the likely reasons?

Answer: A low yield is a common and frustrating issue. Several factors could be responsible:

  • Using too much solvent during the dissolution step is the most frequent error, as a significant amount of your product remains dissolved in the mother liquor.[4][17]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Washing the collected crystals with solvent that was not ice-cold, or using too large a volume for the wash.[4]

  • The compound having significant solubility in the solvent even at low temperatures.

Solution: To check if a large amount of product remains in the mother liquor, you can try to evaporate some of the solvent from the filtrate to see if more solid precipitates.[17] For future experiments, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.

Q9: The "purified" crystals are still colored. How can I get a colorless product?

Answer: The persistence of color indicates the presence of colored impurities that co-crystallized with your product.

  • Cause: These impurities have solubility properties very similar to your target compound.

  • Solution: The most effective method to remove colored impurities is to use activated charcoal (carbon) during the recrystallization.[14][15] The highly porous carbon adsorbs large, flat, colored molecules. Add a very small amount of charcoal to the hot solution before the hot filtration step (see Protocol B, step 3). Be aware that charcoal can also adsorb your product, so use it sparingly to avoid reducing your yield.

Diagram 2: Troubleshooting Crystallization Failure

G start No Crystals Form Upon Cooling check_volume Was an excess of solvent possibly used? start->check_volume boil_off Heat to boil off 10-20% of solvent check_volume->boil_off Yes induce Induce Crystallization check_volume->induce No re_cool1 Allow to cool again boil_off->re_cool1 re_cool1->induce scratch Scratch inner surface of flask with glass rod induce->scratch seed Add a seed crystal induce->seed re_cool2 Cool in ice bath scratch->re_cool2 seed->re_cool2 success Crystals Form re_cool2->success fail Still no crystals. Re-evaluate solvent choice. re_cool2->fail

Caption: A decision-making flowchart for troubleshooting when crystallization fails to occur.

References

  • Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Costa, F., & Follent, G. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Pusey, A. (1999). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • Barba-Ortega, J. (2016). How the impurities in the solute can affect the induction time during crystallization. ResearchGate.
  • Technical Support Center: Purification of Halogenated Aniline Compounds. (2025). BenchChem.
  • Solvent selection for effective recrystallization of nitroaromatic compounds. (2025). BenchChem.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Malkin, A. J., McPherson, A. (2010). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Crystal growth. (n.d.). Wikipedia.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2020). ACS Publications.
  • 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. (n.d.). PubChem.
  • SAFETY DATA SHEET: 2-Bromo-6-fluoroaniline. (2009). Fisher Scientific.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry.
  • Recrystallization. (n.d.). eGyanKosh.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Solubility Profile of 6-Bromo-2,3,4-trifluoroaniline: A Technical Guide. (2025). BenchChem.
  • Process for producing p-nitroaniline. (n.d.). Google Patents.
  • SAFETY DATA SHEET: 4-Bromo-2-methyl-6-nitroaniline. (2025). Thermo Fisher Scientific.
  • Process for preparing nitroaniline derivatives. (n.d.). Google Patents.
  • SAFETY DATA SHEET: 2-Bromo-4-nitroaniline. (2025). TCI Chemicals.
  • Process for the production of halogenated aromatic primary amines. (n.d.). Google Patents.
  • SAFETY DATA SHEET: 6-Bromo-3-fluoro-2-nitroaniline. (n.d.). SynQuest Labs.
  • A Practical Procedure for Regioselective Bromination of Anilines. (2021). Thieme Chemistry.
  • Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. (2025). BenchChem.
  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). University of Massachusetts Boston.

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Technical Support Center: Controlling Regioselectivity in the Bromination of Nitro-toluidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of controlling regioselectivity during the electrophilic bromination of nitro-toluidine substrates. Our goal is to equip you with the scientific principles and practical methodologies needed to achieve your desired isomeric products with high precision and yield.

Section 1: Fundamental Principles of Regioselectivity in Nitro-toluidines

The challenge in selectively brominating a nitro-toluidine lies in the competing electronic and steric influences of three distinct substituents on the aromatic ring:

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group. Its strong electron-donating effect via resonance significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles.[1][2][3]

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.[1][2][4]

  • Methyl Group (-CH₃): A weak activating, ortho, para-directing group. It donates electron density primarily through an inductive effect.[5]

In nearly all cases, the powerfully activating amino group dominates the directing effects, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it.[1][3] This high reactivity, however, often leads to a lack of selectivity and undesirable side reactions like over-bromination.

Caption: Workflow for achieving high regioselectivity via amine protection.

► Detailed Protocol: Para-Selective Bromination via Acetylation

  • Step 1: Acetylation (Protection)

    • Dissolve your starting nitro-toluidine in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (typically 1.1-1.2 equivalents) dropwise while maintaining the temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker of ice water to precipitate the N-acetylated product. Filter, wash with cold water, and dry. The product is often pure enough for the next step without further purification. [6]

  • Step 2: Bromination of the Acetanilide

    • Dissolve the dried N-acetyl-nitro-toluidine in glacial acetic acid.

    • In a separate flask, prepare a solution of elemental bromine (1.0 equivalents) in glacial acetic acid.

    • Slowly add the bromine solution to the acetanilide solution at room temperature with vigorous stirring.

    • Stir for 2-4 hours, monitoring by TLC. The reaction is significantly more controlled than with the unprotected amine.

    • Upon completion, pour the mixture into ice water. If a precipitate forms, filter and wash. Often, a sodium bisulfite solution is added to quench any excess bromine.

  • Step 3: Hydrolysis (Deprotection)

    • Reflux the crude bromo-acetanilide product in an aqueous solution of hydrochloric acid (e.g., 70% H₂SO₄ or concentrated HCl) or sodium hydroxide until TLC analysis shows the disappearance of the acetylated intermediate.

    • Cool the solution and carefully neutralize it to precipitate the final bromo-nitro-toluidine product.

    • Filter, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified, regioselective product. [6]

Problem: My reaction is producing di- and tri-brominated products (Over-bromination).

Root Cause Analysis: As mentioned, the unprotected amino group hyper-activates the ring, making it susceptible to multiple substitutions, especially when using a highly reactive brominating agent like elemental bromine in a polar solvent. [7][8] Solution 1: Amine Protection. This is the most effective solution, as described in the previous problem. By moderating the ring's reactivity, you can achieve clean mono-bromination. [9][10] Solution 2: Choice of Brominating Agent and Conditions. If protection is not feasible, you can gain some control by modifying the reaction parameters.

ParameterHigh Reactivity (Leads to Over-bromination)Lower Reactivity (Favors Mono-bromination)Rationale
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS provides a low, steady concentration of electrophilic bromine, preventing a rapid, uncontrolled reaction. [11][12]
Solvent Polar Protic (e.g., Water, Acetic Acid)Non-polar Aprotic (e.g., CCl₄, Dichloromethane)Polar solvents can stabilize the charged intermediates of the reaction, accelerating it. Non-polar solvents slow the reaction down. [7][13][14]
Temperature Room Temperature or ElevatedLow Temperature (e.g., 0 °C)Lowering the temperature decreases the reaction rate, allowing for greater selectivity between the first and second bromination events. [15]

► Experimental Insight For a direct, albeit less selective, approach, consider dissolving the nitro-toluidine in dichloromethane at 0 °C and adding a solution of NBS portion-wise in the dark. While this may not give the pristine selectivity of the protection-deprotection route, it can often improve the mono-to-poly-brominated product ratio.

Problem: Bromination is occurring on the methyl group instead of the ring.

Root Cause Analysis: You have inadvertently initiated a free-radical substitution reaction instead of an electrophilic aromatic substitution (EAS). Benzylic bromination (on the -CH₃ group) occurs via a radical mechanism. [16][17] Key Indicators of Radical Conditions:

  • Reagent: Using N-Bromosuccinimide (NBS).

  • Initiator: Presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light. [16][18]* Solvent: Use of non-polar solvents like carbon tetrachloride (CCl₄) favors radical pathways. [16]

Caption: Divergent outcomes of NBS bromination based on reaction conditions.

Solution: Enforce Electrophilic Aromatic Substitution (EAS) Conditions. To ensure bromination occurs on the aromatic ring, you must strictly adhere to conditions that favor the ionic EAS mechanism.

  • Use an appropriate solvent: Glacial acetic acid or other polar solvents are preferred for EAS.

  • Exclude radical initiators: Ensure no peroxides or AIBN are present.

  • Run the reaction in the dark: Wrap the reaction flask in aluminum foil to prevent photochemical initiation of radical reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which substituent ultimately controls the position of bromination on a nitro-toluidine ring? A: The amino group (-NH₂) is the most powerful directing group. Bromination will occur at the positions ortho or para to the amino group. The specific isomer formed depends on which of these positions are available and sterically accessible. For example, in 4-methyl-3-nitroaniline, the positions ortho (C2) and para (C6) to the amino group are the most activated. [19]The nitro group directs meta to itself, and the methyl group directs ortho and para, but their effects are subordinate to the amino group.

Q2: Can I achieve regioselective bromination without using a protecting group? A: While challenging, it is sometimes possible. Certain catalytic systems can enhance regioselectivity. For instance, using copper(II) bromide (CuBr₂) as both the catalyst and bromine source has been shown to favor para-bromination of unprotected anilines under mild conditions, potentially by a mechanism involving oxidation of the aniline by the Cu(II) center. [20]However, for consistent, high-yield, and highly selective outcomes, the protection-deprotection strategy remains the gold standard.

Q3: How do I choose between elemental bromine (Br₂) and N-Bromosuccinimide (NBS)? A: Your choice depends on the reactivity of your substrate and the level of control required.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Very high, aggressiveMilder, more selective [11]
Primary Use Standard electrophilic aromatic bromination [21]Allylic/benzylic bromination (radical conditions); mild aromatic bromination (EAS conditions) [16]
Handling Corrosive, volatile liquid; requires careful handlingCrystalline solid, easier and safer to handle [11]
Selectivity Lower; prone to over-bromination with activated ringsHigher; often provides cleaner mono-bromination products [12]
Recommendation Use for deactivated or protected substrates.Recommended for activated substrates like unprotected nitro-toluidines to minimize side reactions.

Q4: What is the impact of solvent choice beyond just reaction rate? A: The solvent can influence the nature of the brominating species. In some cases, solvents can participate in the reaction or form complexes with the reagents. For example, performing brominations in ionic liquids has been reported to enhance para-selectivity for unprotected anilines. [20]Generally, for standard EAS reactions, glacial acetic acid is a reliable choice as it effectively dissolves the substrates and reagents without interfering with the desired ionic mechanism.

References

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital - SciSpace. (2016, May 7). SciSpace. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. RSC Publishing. [Link]

  • Bromination of Aniline (video) - Khan Academy. Khan Academy. [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - RSC Publishing. RSC Publishing. [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024, August 3). Self study 360. [Link]

  • Directing Effects - A Level Chemistry Revision Notes - Save My Exams. (2025, January 10). Save My Exams. [Link]

  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. (2025, October 14). Sathee Forum. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022, December 22). YouTube. [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules. [Link]

  • A New Process for the Bromination of Aromatic Amines and Phenols - SciEngine. (2010, March 10). SciEngine. [Link]

  • 16.6: Multistep Synthesis - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a - ResearchGate. ResearchGate. [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Thieme Chemistry. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). ACS Publications. [Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination - YouTube. (2021, February 24). YouTube. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. (2021, March 23). Quora. [Link]

  • 4-bromo-N-methyl-3-nitroaniline | C7H7BrN2O2 | CID 5258160 - PubChem. PubChem. [Link]

  • Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides - Louisiana Tech University. Louisiana Tech University. [Link]

  • Bromination of aromatic compounds - US3303224A - Google Patents.
  • Assertion (a) monobromination of aniline can be conveniently done by protecting the amino group by - Brainly.in. (2023, March 6). Brainly.in. [Link]

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 4-Nitrotoluene to 2-Bromobenzoic acid | Conversions of organic chemistry - YouTube. (2022, September 27). YouTube. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. (2025, August 15). CliffsNotes. [Link]

  • The Structure of the Bromination Product of Ortho-Nitrotoluene. ACS Publications. [Link]

  • THE BROMINATION OF p-NITROTOLUENE. ACS Publications. [Link]

  • Bromination Help : r/Chempros - Reddit. (2024, February 13). Reddit. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC. (2012, May 16). National Center for Biotechnology Information. [Link]

  • Aromatic Reactions: Practice Problems & Step-by-Step Solutions - YouTube. (2026, February 14). YouTube. [Link]

  • An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple - Green Chemistry (RSC Publishing). RSC Publishing. [Link]

  • Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, December 23). Sciencemadness.org. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. Chemistry. [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing. [Link]

  • Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15 | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem. PubChem. [Link]

Sources

Technical Support Center: Handling Precautions for Skin-Sensitizing Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with skin-sensitizing nitroaniline derivatives. Our goal is to equip you with the necessary knowledge to handle these compounds safely, ensuring both personal safety and the integrity of your research.

Introduction to Nitroaniline Derivatives and Skin Sensitization

Nitroanilines are a class of aromatic compounds characterized by the presence of both a nitro group (-NO₂) and an amino group (-NH₂) attached to a benzene ring. While invaluable in various syntheses, including the development of pharmaceuticals and dyes, many nitroaniline derivatives are potent skin sensitizers.

What is Skin Sensitization?

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. The initial exposure may not cause a reaction, but it primes the immune system. Subsequent exposures, even to minute quantities, can trigger a significant allergic contact dermatitis (ACD), characterized by redness, swelling, itching, and blistering. This response is cell-mediated and can be debilitating, often precluding an individual from working with that chemical or related structures in the future.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and concerns when working with nitroaniline derivatives.

Q1: I've accidentally spilled a small amount of a nitroaniline derivative solution on my gloved hand. What is the immediate course of action?

A1: Do not panic, but act swiftly and methodically. The primary goal is to prevent the chemical from reaching your skin.

Immediate Action Protocol:

  • Stop Work Immediately: Cease all experimental activities.

  • Remove Contaminated Glove: Using a non-contaminated hand, carefully peel off the affected glove, turning it inside out as you remove it to contain the contaminant. Dispose of it immediately in a designated hazardous waste container.

  • Remove Surrounding PPE: If there is any chance of secondary contamination, remove your lab coat and any other potentially affected personal protective equipment (PPE).

  • Wash Hands Thoroughly: Wash your hands with soap and copious amounts of water for at least 15 minutes. Ensure you clean under your fingernails and between your fingers.

  • Assess the Situation: After washing, check your skin for any signs of irritation or redness.

  • Report the Incident: Inform your laboratory supervisor or safety officer about the incident, even if you believe no skin contact occurred. This is crucial for documentation and for evaluating if current protocols are adequate.

Workflow for Minor Glove Contamination

A Spill on Gloved Hand B Stop All Work A->B C Carefully Remove Contaminated Glove B->C D Dispose in Hazardous Waste C->D E Wash Hands (15 min) C->E F Assess Skin E->F G Report to Supervisor F->G H Seek Medical Attention if Symptoms Appear F->H Symptoms Present

Caption: Immediate response workflow for minor glove contamination.

Q2: What type of gloves should I be using when handling nitroaniline derivatives?

A2: This is a critical question, as not all gloves offer the same level of protection. The choice of glove material is paramount.

Expert Recommendation:

  • Primary Recommendation: Nitrile gloves are generally recommended for handling nitroaniline derivatives. They provide good resistance to a wide range of chemicals, including many aromatic compounds.

  • Double Gloving: For handling concentrated solutions or the pure solid compounds, it is best practice to wear two pairs of nitrile gloves. This significantly reduces the risk of exposure in case the outer glove is torn or compromised.

  • Check Breakthrough Times: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for the chemicals you are using. If a specific nitroaniline derivative is not listed, use data for a structurally similar compound as a starting point, but reduce the time the gloves are worn.

  • Regular Changes: Never wear the same pair of gloves for an entire day. It is good practice to change gloves every one to two hours, or immediately if you suspect contamination.

Table 1: Glove Material Comparison for Aromatic Amine/Nitro Compounds

Glove MaterialGeneral PerformanceKey Considerations
Nitrile Excellent Good for splashes and extended contact. Best all-around choice.
Latex Poor to FairHigh rates of allergic reactions. Poor resistance to many solvents.
Vinyl PoorNot recommended. High permeability to many chemicals.
Neoprene GoodA viable alternative to nitrile, but can be less dexterous.
Q3: My lab's standard procedure is to weigh out solid chemicals on an open bench. Is this acceptable for nitroaniline derivatives?

A3: Absolutely not. Weighing potent sensitizers like nitroaniline derivatives on an open bench is a significant safety risk. The fine powder can easily become airborne and be inhaled or settle on surfaces, leading to inadvertent skin contact.

Mandatory Protocol for Weighing Solid Nitroaniline Derivatives:

  • Designated Area: All weighing and handling of solid nitroaniline derivatives must be conducted within a certified chemical fume hood or a powder containment hood.

  • Engineering Controls: Ensure the fume hood has a face velocity between 80-120 feet per minute.

  • Personal Protective Equipment (PPE):

    • Body: A lab coat, fully buttoned. Consider a disposable gown over the lab coat for added protection.

    • Hands: Double nitrile gloves.

    • Eyes: Chemical splash goggles and a face shield.

    • Respiratory: If there is any risk of aerosolization outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary. Consult with your institution's environmental health and safety (EHS) department.

  • Decontamination: After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Logical Flow for Safe Weighing of Sensitizers

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B Perform Weighing Inside Certified Fume Hood A->B C Carefully Transfer Compound to Reaction Vessel B->C D Decontaminate Balance and Hood Surface C->D E Dispose of Contaminated Wipes as Hazardous Waste D->E F Remove PPE and Wash Hands E->F

Caption: Step-by-step protocol for safely weighing solid sensitizers.

Q4: What are the signs and symptoms of skin sensitization to a nitroaniline derivative?

A4: The symptoms can vary in severity but typically present as allergic contact dermatitis. It's crucial to recognize these signs early.

Progression of Symptoms:

  • Early Stage (Mild):

    • Redness (erythema) at the site of contact.

    • Mild itching (pruritus).

    • Small bumps (papules).

  • Advanced Stage (Severe):

    • Intense itching.

    • Swelling (edema).

    • Formation of blisters (vesicles) that may ooze fluid.

    • Scaling or crusting of the skin as blisters heal.

If you experience any of these symptoms, even if they are mild, you must report them to your supervisor and seek medical attention from a physician familiar with occupational exposures. Do not continue to work with the suspected chemical.

Emergency Procedures

In Case of Large-Area Skin Exposure:
  • Activate Emergency Shower: Immediately proceed to the nearest safety shower and pull the activation handle.

  • Remove All Clothing: Remove all contaminated clothing while under the shower.

  • Rinse for 15 Minutes: Stay under the shower for a full 15 minutes, ensuring all parts of the body are thoroughly rinsed.

  • Seek Immediate Medical Attention: Have a colleague call emergency services. Provide the Safety Data Sheet (SDS) for the specific nitroaniline derivative to the emergency responders.

In Case of Eye Contact:
  • Eyewash Station: Immediately go to the nearest eyewash station.

  • Flush Eyes: Hold your eyelids open with your fingers and flush your eyes for at least 15 minutes.

  • Seek Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist or emergency room.

References

  • Title: Chemical Skin Hazards and Prevention Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Glove Selection and Usage Source: University of California, Berkeley - Environmental Health & Safety URL: [Link]

Technical Support Center: Solvent Selection for Sterically Hindered

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-ST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric Barriers in Nucleophilic Aromatic Substitution

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard


 protocol (DMF/DMSO, 

) has failed. When dealing with ortho-substituted electrophiles or bulky nucleophiles , the standard "dipolar aprotic" approach often leads to decomposition before conversion.

This guide moves beyond the "force it with heat" mentality. We will implement electrophile activation strategies using fluorinated solvents and explore green alternatives that bypass the limitations of traditional media.

Part 1: The Solvent Decision Matrix

Before modifying your reagents, use this logic flow to select the correct solvent system based on your substrate's steric profile and stability.

SolventSelector cluster_legend Key Strategy start START: Substrate Analysis steric Is the Electrophile Ortho-Substituted? start->steric sensitive Is Substrate Temp Sensitive (>100°C)? steric->sensitive Yes (Steric Barrier) standard Standard Protocol: DMSO or NMP @ 80-120°C steric->standard No (Open Position) green Is Green/Tox Compliance Required? sensitive->green No (Stable) hfip Advanced Protocol A: HFIP or TFE (Electrophile Activation) sensitive->hfip Yes (Decomposes) ptc Advanced Protocol B: Phase Transfer Catalysis (Toluene/H2O + TBAB) green->ptc No (Non-polar preferred) cyrene Green Protocol: Cyrene (Dihydrolevoglucosenone) *Avoid strong bases >30 min green->cyrene Yes (Replace NMP/DMF) legend_text Red Nodes = Steric Solutions

Figure 1: Logical workflow for selecting reaction media based on steric hindrance and thermal stability constraints.

Part 2: Troubleshooting & Methodology
Module A: Why Standard Solvents Fail (The "Naked Anion" Trap)

Q: I am using DMSO with a strong base. The nucleophile should be "naked" and reactive. Why is the reaction stalled?

Technical Insight: In standard


, polar aprotic solvents (DMSO, DMF, NMP) work by solvating the cation (e.g., 

), leaving the anion (nucleophile) "naked" and highly energetic.
  • The Problem: With steric hindrance (e.g., an ortho-methyl group), the barrier is not the nucleophilicity of the attacker; it is the accessibility of the

    
    -system .
    
  • The Consequence: A "naked" nucleophile is highly basic. If it cannot access the electrophilic carbon due to sterics, it will instead act as a base, leading to elimination side products or polymerization of the solvent (especially with DMSO/Cyrene) before substitution occurs.

Module B: The Fluorinated Switch (HFIP/TFE)

Q: How do fluorinated alcohols like HFIP help with sterics?

The Solution: Instead of pushing the nucleophile (making it more reactive), you must pull the electrophile (making it more susceptible). Fluorinated solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are strong Hydrogen Bond Donors (HBD).

Mechanism of Action:

  • Specific Solvation: HFIP forms a strong H-bond network with the leaving group (especially Fluorine) or the activating nitro/heterocycle group.

  • LUMO Lowering: This H-bonding pulls electron density away from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Steric Bypass: This electronic activation allows the reaction to proceed at lower temperatures , preventing the thermal decomposition often seen when "forcing" sterically hindered substrates in NMP.

HFIP_Mechanism cluster_solvent Solvent Interaction Zone LG F (Leaving Group) Ring Ar (Aromatic Ring) Ring->LG HFIP HFIP (H-Bond Donor) HFIP->LG Strong H-Bond (Activation) Nu Nu- Nu->Ring Attack Facilitated by lower LUMO caption Figure 2: HFIP activates the leaving group via H-bonding, compensating for steric barriers.

Validating Protocol (HFIP Method):

  • Substrate: 1.0 equiv (Sterically hindered aryl fluoride/chloride).

  • Nucleophile: 1.2 – 1.5 equiv (Amine or Thiol).

  • Solvent: HFIP (neat) or TFE.

  • Conditions: Stir at ambient temperature to 50°C.

  • Note: HFIP is slightly acidic (

    
    ). If using an amine nucleophile, you may need an excess (2.0 equiv) or an auxiliary non-nucleophilic base (e.g., DIPEA) to neutralize the HF formed, although HFIP itself can buffer the system.
    
Module C: Green Chemistry & Phase Transfer (PTC)

Q: We cannot use chlorinated solvents or DMF/NMP due to REACH restrictions. What is the alternative?

Option 1: Cyrene (Dihydrolevoglucosenone) [1]

  • Profile: A bio-based dipolar aprotic alternative to NMP.

  • Constraint: Cyrene is not stable to strong bases (e.g., NaH, KOtBu) for long periods; it can undergo aldol-like polymerization.

  • Usage: Ideal for neutral nucleophiles or weak bases (

    
    , 
    
    
    
    ) with reaction times < 1 hour.

Option 2: Phase Transfer Catalysis (PTC) [2]

  • Logic: If the steric bulk is high, use a non-polar solvent (Toluene) to minimize solvation shell bulk around the nucleophile.

  • Protocol:

    • Organic Phase: Toluene containing the electrophile.

    • Aqueous Phase:

      
       or 
      
      
      
      (sat.).
    • Catalyst: 5-10 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336.

    • Mechanism: The quaternary ammonium salt shuttles the anion into the toluene. In the non-polar medium, the anion is an "ion pair" but highly reactive due to the lack of hydration, often overcoming steric repulsion.

Part 3: Comparative Solvent Data

Use this table to justify your solvent switch in experimental reports.

Solvent ClassRepresentativeBoiling Point (°C)H-Bond Donor (

)
"Superpower" in

Major Limitation
Dipolar Aprotic DMSO, NMP, DMF153 - 2020.00Maximizes nucleophilicity ("Naked Anion").Decomposes hindered substrates; Toxicity (NMP/DMF).
Fluorinated HFIP , TFE58 - 741.96 (High)Electrophile Activation (lowers LUMO).Expensive; Nucleophile must not be acid-sensitive.
Bio-Based Cyrene2270.00Green replacement for NMP.Unstable with strong bases/long heating.
Non-Polar (PTC) Toluene1100.00Minimizes solvation bulk; Easy workup.Requires Phase Transfer Catalyst (TBAB).
References
  • Mechanism of Solvent Effects

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Foundational text on Solvatochromism and

      
       kinetics).
      
  • HFIP/TFE Activation

    • Colomer, I., et al. (2016).[4] "Hexafluoroisopropanol as a Multipurpose Solvent for Spontaneous C–H Activation and

      
       Reactions." Chemical Communications. Link
      
    • Bégué, J. P., et al. (2004). "Hydrogen Bonding as a Construction Tool for

      
       in Fluoroalcohols." Journal of Organic Chemistry. Link
      
  • Green Solvents (Cyrene)

    • Wilson, K. L., et al. (2016). "Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling." Green Chemistry. (Establishes Cyrene stability profiles). Link

  • Phase Transfer Catalysis

    • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

Sources

Overcoming dehalogenation side reactions during nitro reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Dehalogenation During Nitro Reduction

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-RED-NO2-HAL

Core Directive & Mission

Welcome to the Technical Support Center. You are likely here because you are attempting to reduce a nitro group (


) to an aniline (

) on a scaffold containing a halogen (Cl, Br, or I), and you are observing dehalogenation (loss of the halogen) as a major side reaction.[1]

Our mission is to provide you with a self-validating protocol to achieve chemoselectivity. We move beyond "textbook" answers to address the kinetic realities of heterogeneous catalysis and electron transfer.

Diagnostic & Decision Matrix

Before proceeding to specific protocols, use this logic flow to select the correct method for your substrate.

NitroReductionDecision Start Substrate Analysis: Nitro + Halogen Present HalogenType Identify Halogen Type Start->HalogenType Fluorine Fluorine (F) HalogenType->Fluorine HeavyHalo Chlorine (Cl), Bromine (Br), Iodine (I) HalogenType->HeavyHalo StandardPd Method A: Standard Pd/C + H2 (Safe for F) Fluorine->StandardPd C-F bond is strong AcidSensitive Is molecule acid sensitive? HeavyHalo->AcidSensitive YesAcid Yes (Contains acetals, protecting groups) AcidSensitive->YesAcid Avoid Acid NoAcid No (Stable to AcOH/HCl) AcidSensitive->NoAcid Acid OK MethodB Method B: Sulfided Pt/C (Pt-S) or Vanadium-Doped Pt YesAcid->MethodB MethodC Method C: Fe / AcOH (Bechamp) or SnCl2 NoAcid->MethodC

Figure 1: Decision matrix for selecting the optimal reduction condition based on halogen lability and substrate stability.

Module A: Catalytic Hydrogenation (Troubleshooting)

The Issue: Standard Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis (breaking bonds with hydrogen). The C-I and C-Br bonds are weaker than the N-O bonds in certain intermediates, leading to competing reactions.

FAQ 1: Why is my Iodine/Bromine falling off?

Technical Insight: The reaction proceeds via oxidative addition. Pd(0) inserts into the C-X bond. This is often faster than the complete reduction of the nitro group, especially if the nitro reduction stalls at the hydroxylamine (


) stage.
FAQ 2: Can I still use Pd/C if I don't have other catalysts?

Answer: Yes, but you must "poison" the catalyst to inhibit the highly active sites responsible for oxidative addition.

Protocol: Pd/C with Diphenylsulfide Inhibitor

  • Mechanism: Sulfur binds irreversibly to the most active "kink" sites on the Pd surface, which are responsible for C-X bond breaking, while leaving the planar sites available for nitro reduction.

  • Step-by-Step:

    • Load: Suspend substrate (1 equiv) and 5% Pd/C (5-10 wt%) in EtOAc or THF.

    • Inhibit: Add 0.5 - 1.0 mol% Diphenylsulfide (Ph2S) or Thiophene.

    • Reduce: Introduce

      
       (balloon or 1-3 bar).
      
    • Monitor: Check LCMS. If dehalogenation >5%, add another 0.5 mol% Ph2S.

FAQ 3: What is the "Gold Standard" hydrogenation catalyst?

Answer: Sulfided Platinum on Carbon (Pt(S)/C) . Unlike Pd, Platinum is naturally less prone to oxidative addition into C-X bonds. When sulfided, it becomes highly chemoselective.[2]

Protocol: Sulfided Pt/C Reduction

  • Catalyst: Use commercially available 5% Pt(S)/C (often Johnson Matthey or Evonik types).

  • Solvent: THF or MeOH.

  • Conditions: 5 bar

    
    , 25-40°C.
    
  • Note: This catalyst is slower than Pd/C. Do not heat aggressively (>60°C) or selectivity may drop [1].

Module B: Dissolving Metal Reductions (The Robust Alternative)

If hydrogenation fails or requires expensive optimization, "wet chemical" methods are the most reliable alternatives.

FAQ 4: Hydrogenation keeps failing. What is the "fail-safe" method?

Answer: Iron-Mediated Reduction (Modified Bechamp). Iron has a high reduction potential for the nitro group but lacks the energy to insert into C-Cl, C-Br, or C-I bonds under mild conditions.

Protocol: Fe/Acetic Acid (The Clean Workup Version) Standard iron reductions create a messy sludge. This protocol mitigates that.

  • Ratio: Substrate (1 equiv) : Iron Powder (3-5 equiv) : Ammonium Chloride (5 equiv).

  • Solvent: EtOH : Water (4:1).

  • Acid: Add catalytic Acetic Acid (2-3 drops) or use AcOH as the co-solvent if the substrate tolerates it.

  • Temp: Heat to 70-80°C with vigorous stirring (Iron is heavy; mechanical stirring recommended for scale >10g).

  • Critical Workup Step (The "Sludge" Fix):

    • Upon completion, dilute with EtOAc.

    • Do not just filter. The iron sludge traps product.

    • Add Celite and stir for 10 mins.

    • Filter through a Celite pad.[2] Wash the pad copiously with warm EtOAc.

    • Wash the filtrate with saturated

      
       to remove acetic acid [2].
      
FAQ 5: I have an acid-sensitive acetal/protecting group. Fe/AcOH is too harsh.

Answer: Use Sodium Dithionite (


) .
This is a mild, basic reduction method often used in dye chemistry but excellent for delicate pharma intermediates.

Protocol: Dithionite Reduction

  • Solvent: THF : Water (1:1).

  • Reagent: Add

    
     (3-4 equiv) and 
    
    
    
    (to maintain pH > 7).
  • Temp: Ambient to 40°C.

  • Mechanism: Electron transfer occurs via the

    
     radical anion. It is completely orthogonal to C-X bond activation [3].
    

Comparative Data Analysis

Table 1 summarizes the expected performance of these methods on a model substrate: 1-iodo-4-nitrobenzene .

MethodCatalyst/ReagentPrimary RiskDehalogenation %Yield %
Standard H2 Pd/CRapid De-iodination> 80%< 20%
Inhibited H2 Pd/C + Ph2SIncomplete Reaction< 5%85-95%
Selective H2 Pt(S)/C Slow Kinetics< 1% > 95%
Metal Red Fe / AcOHIron Waste/Sludge0%90-98%
Transfer H2 Pd/C + FormateVariable10-30%60-80%

Advanced Mechanism: Vanadium Promotion

Recent industrial advancements utilize Vanadium-doped catalysts (Pt-V/C). The Vanadium acts as an oxophilic promoter, activating the Nitro group (


) for reduction while electronically modifying the Platinum to disfavor interaction with the Halogen lone pairs [4].

Mechanism Cat Pt-V Active Site Complex Adsorption Complex Cat->Complex + Substrate Nitro Nitro-Arene (R-NO2) Nitro->Complex PathA Path A: N=O Activation (Promoted by V) Complex->PathA Fast PathB Path B: C-X Insertion (Blocked by Electronic Effects) Complex->PathB Inhibited Product Halo-Aniline PathA->Product SideProd De-Halo Aniline PathB->SideProd

Figure 2: Kinetic preference in Vanadium-doped catalytic systems.

References

  • Baessler, K., & Fuchs, H. (1980).[3] Sulfided platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds. US Patent 4,212,824.

  • BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Troubleshooting Guide.

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction.

  • S. Steiner et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

  • Nakao, R. et al. (2005).[4] Hydrogenation and Dehalogenation under Aqueous Conditions. Organic Letters.

Sources

Validation & Comparative

A Comparative Guide to FT-IR Absorption Bands of Nitro and Amino Groups in C7H6BrFN2O2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth comparative analysis of the FT-IR absorption bands for nitro (–NO₂) and amino (–NH₂) groups within the context of a substituted aromatic compound, C₇H₆BrFN₂O₂. By understanding the distinct spectral signatures of these two crucial functional groups, researchers can gain definitive insights into molecular structure, purity, and reaction monitoring.

The Vibrational Tale of Two Functional Groups: Nitro vs. Amino

The presence of both a nitro and an amino group on an aromatic ring, especially one further substituted with electron-withdrawing halogens like bromine and fluorine, creates a unique electronic environment that influences their respective vibrational frequencies. Discerning their characteristic absorption bands is critical for accurate spectral interpretation.

The Nitro Group (–NO₂): A Tale of Two Stretches

The nitro group is characterized by two prominent and strong absorption bands arising from the stretching vibrations of the N=O bonds. Due to the resonance within the group, these are not pure double bonds but rather have a bond order between one and two. This leads to two distinct stretching modes:

  • Asymmetric Stretch (νₐₛ NO₂): This high-frequency, strong absorption typically appears in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][2] The conjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.[1]

  • Symmetric Stretch (νₛ NO₂): This is another strong absorption, found at a lower frequency, generally in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][2]

The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring is expected to have a nuanced effect on these frequencies. Generally, strong electron-withdrawing groups can cause a slight shift to higher wavenumbers (a hypsochromic or blue shift) in the asymmetric stretch.

The Amino Group (–NH₂): A More Complex Signature

A primary aromatic amine (–NH₂) exhibits a more complex FT-IR spectrum with several characteristic bands:

  • Asymmetric N-H Stretch (νₐₛ NH₂): This appears as a weaker and sharper band compared to O-H stretches, typically in the 3500-3400 cm⁻¹ region. Primary amines show two bands in this region.

  • Symmetric N-H Stretch (νₛ NH₂): Found at a lower frequency than the asymmetric stretch, this band is usually in the 3400-3300 cm⁻¹ range. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.

  • N-H Bending (Scissoring) (δ NH₂): This absorption, of medium to strong intensity, is located in the 1650-1580 cm⁻¹ region.[3] This band can sometimes be mistaken for a C=C aromatic stretch, but its intensity and sharpness are often distinguishing features.

  • C-N Stretching (ν C-N): For aromatic amines, a strong band corresponding to the C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ region.[3]

Electron-withdrawing substituents, such as halogens and the nitro group itself, can influence the position of the N-H stretching bands. Studies have shown that chloro- and nitro- groups can cause a hypsochromic (blue) shift in both the asymmetric and symmetric N-H stretching frequencies of the amino group. This is attributed to the inductive electron withdrawal, which strengthens the N-H bonds.

Comparative Analysis: Distinguishing Nitro and Amino Bands

The following table summarizes the key FT-IR absorption bands for nitro and amino groups in an aromatic context, providing a clear basis for comparison.

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)Expected IntensityKey Distinguishing Features
Nitro (–NO₂) ** Asymmetric Stretch (νₐₛ NO₂)1550-1475StrongOne of two strong bands in the fingerprint region.
Symmetric Stretch (νₛ NO₂)1360-1290StrongThe second strong, characteristic band for the nitro group.
Amino (–NH₂) **Asymmetric N-H Stretch (νₐₛ NH₂)3500-3400MediumA sharp band in the high-frequency region; one of a doublet.
Symmetric N-H Stretch (νₛ NH₂)3400-3300MediumThe second sharp band of the N-H stretching doublet.
N-H Bending (Scissoring) (δ NH₂)1650-1580Medium-StrongA sharp band that can be in proximity to aromatic C=C stretches.
C-N Stretching (ν C-N)1335-1250StrongA strong band that can potentially overlap with the symmetric NO₂ stretch.

Potential Overlaps and Differentiation:

The most significant region of potential overlap is between the symmetric NO₂ stretch and the C-N stretch of the amino group. However, the nitro group's symmetric stretch is typically very strong and sharp, while the C-N stretch, although strong, can sometimes be broader. The definitive identification of the nitro group relies on the presence of both the strong asymmetric and symmetric stretching bands. The primary amino group is unequivocally identified by the characteristic doublet of sharp N-H stretching bands in the high-frequency region (3500-3300 cm⁻¹).

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum for a compound like C₇H₆BrFN₂O₂, the following experimental protocol is recommended.

Objective: To acquire a high-quality FT-IR transmission spectrum of a solid organic compound for functional group analysis.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • KBr (Infrared grade, dry)

  • Sample of C₇H₆BrFN₂O₂

  • Pellet press

  • Spatula

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of the C₇H₆BrFN₂O₂ sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Sample Analysis:

    • Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

    • Identify and label the characteristic absorption bands for the nitro and amino groups, as well as other expected vibrations (e.g., aromatic C-H, C=C stretches).

Visualizing the Workflow and Logic

To better conceptualize the process of FT-IR analysis and the relationships between the molecular structure and the spectral data, the following diagrams are provided.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interp Data Interpretation Sample C₇H₆BrFN₂O₂ Sample Grinding Grind Together Sample->Grinding KBr Dry KBr KBr->Grinding Pellet Press into Pellet Grinding->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Acquire Acquire Sample Spectrum FTIR->Acquire Background Acquire Background Background->Acquire Spectrum Raw Spectrum Acquire->Spectrum Processing Process Spectrum Spectrum->Processing Analysis Analyze Peaks Processing->Analysis Structure Elucidate Structure Analysis->Structure

Caption: Workflow for FT-IR analysis of a solid sample.

Functional_Group_Logic cluster_nitro Nitro Group (-NO₂) cluster_amino Amino Group (-NH₂) Molecule C₇H₆BrFN₂O₂ Asym_NO2 Asymmetric Stretch (1550-1475 cm⁻¹) Molecule->Asym_NO2 exhibits Sym_NO2 Symmetric Stretch (1360-1290 cm⁻¹) Molecule->Sym_NO2 exhibits Asym_NH Asymmetric N-H Stretch (3500-3400 cm⁻¹) Molecule->Asym_NH exhibits Sym_NH Symmetric N-H Stretch (3400-3300 cm⁻¹) Molecule->Sym_NH exhibits Bend_NH N-H Bend (1650-1580 cm⁻¹) Molecule->Bend_NH exhibits CN_Stretch C-N Stretch (1335-1250 cm⁻¹) Molecule->CN_Stretch exhibits

Caption: Relationship between functional groups and their FT-IR bands.

Conclusion

The FT-IR spectrum of a molecule as complex as C₇H₆BrFN₂O₂ provides a wealth of information. By systematically analyzing the characteristic absorption bands, researchers can confidently identify the presence and electronic environment of both the nitro and amino functional groups. The nitro group's two strong stretching vibrations and the amino group's distinctive N-H stretching doublet and bending mode serve as reliable spectral fingerprints. This guide provides the foundational knowledge and practical protocols to leverage FT-IR spectroscopy for the accurate structural elucidation and quality assessment of substituted aromatic compounds, thereby empowering advancements in drug development and materials science.

References

  • Krishnakumar, V., & John Xavier, R. (2005). Vibrational spectra and assignments of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 299-305.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or complex molecules is a cornerstone of scientific rigor. Mass spectrometry, particularly with electron ionization (EI), stands as a principal technique for revealing the intricate architecture of a molecule by breaking it down into a predictable constellation of fragment ions—its unique molecular fingerprint.

This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles and draws comparisons with structurally related molecules to construct a scientifically grounded, hypothetical fragmentation scheme. This approach not only serves as a powerful predictive tool for researchers working with this or similar compounds but also illustrates the logical process of interpreting mass spectra.

Predicted Fragmentation Pattern of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

The fragmentation of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline (Molecular Formula: C₇H₆BrFN₂O₂, Monoisotopic Mass: 247.95967 Da[1]) under electron ionization (typically at 70 eV) is governed by the hierarchical stability of the bonds and the resulting fragments. The presence of multiple functional groups—a nitro group ortho to an amine, a bromine atom, a fluorine atom, and a methyl group—creates a complex and informative fragmentation landscape.

The Molecular Ion (M⁺˙): The molecular ion is expected to appear as a prominent doublet at m/z 248 and 250 . This characteristic M/M+2 pattern is the definitive signature of a monobrominated compound, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]

Primary Fragmentation Pathways:

The initial fragmentation of the molecular ion is dictated by the cleavage of the weakest bonds and the formation of the most stable daughter ions.

  • Loss of a Nitro Radical ([M - NO₂]⁺): The most anticipated primary fragmentation is the loss of a nitro radical (•NO₂, 46 Da). The C-N bond of a nitroaromatic compound is relatively labile, and its cleavage is a dominant process in the fragmentation of nitroanilines.[3][4] This would yield a significant fragment ion doublet at m/z 202/204 .

  • The Ortho Effect—Loss of Water ([M - H₂O]⁺): The ortho positioning of the amino (-NH₂) and nitro (-NO₂) groups facilitates a characteristic rearrangement known as the "ortho effect." This involves the transfer of a hydrogen atom from the amino group to an oxygen of the nitro group, followed by the elimination of a neutral water molecule (H₂O, 18 Da).[5] This pathway would produce a fragment ion doublet at m/z 230/232 . A similar mechanism can also lead to the loss of a hydroxyl radical (•OH, 17 Da).[5]

  • Loss of a Methyl Radical ([M - CH₃]⁺): Benzylic cleavage leading to the loss of a methyl radical (•CH₃, 15 Da) from the aromatic ring is another probable fragmentation pathway. This would result in an ion doublet at m/z 233/235 .

  • Loss of a Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79/81 Da). This would generate a single peak (as the isotopic information is lost with the bromine atom) at m/z 169 .

Secondary and Minor Fragmentation Pathways: Subsequent fragmentation of the primary ions would lead to the smaller fragments observed in the spectrum. For instance, the [M - NO₂]⁺ ion (m/z 202/204) could further lose a methyl radical to yield an ion at m/z 187/189 . Alternatively, the loss of neutral hydrogen fluoride (HF, 20 Da), a common fragmentation for organofluorine compounds, could occur from various fragments.[6]

Visualizing the Predicted Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation routes for 6-Bromo-4-fluoro-3-methyl-2-nitroaniline.

G M [M]⁺˙ m/z 248/250 F1 [M - NO₂]⁺ m/z 202/204 M->F1 - •NO₂ F2 [M - H₂O]⁺˙ m/z 230/232 M->F2 - H₂O (ortho effect) F3 [M - CH₃]⁺ m/z 233/235 M->F3 - •CH₃ F4 [M - Br]⁺ m/z 169 M->F4 - •Br F5 [M - NO₂ - CH₃]⁺ m/z 187/189 F1->F5 - •CH₃

Caption: Predicted EI-MS fragmentation pathway for 6-Bromo-4-fluoro-3-methyl-2-nitroaniline.

Comparative Analysis with Alternative Compounds

To contextualize the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of simpler, structurally related molecules. We will consider 4-Nitroaniline and 4-Bromo-2-fluoroaniline.

m/z Proposed Fragment 6-Bromo-4-fluoro-3-methyl-2-nitroaniline (Predicted) 4-Nitroaniline (Experimental) [3][7]4-Bromo-2-fluoroaniline (Experimental)
248/250[M]⁺˙Present (Molecular Ion)--
190/192[M]⁺˙--Present (Molecular Ion)
138[M]⁺˙-Present (Molecular Ion)-
230/232[M - H₂O]⁺˙Probable (ortho effect)Not applicableNot applicable
202/204[M - NO₂]⁺High Abundance-Not applicable
111/113[M - Br]⁺--Present
92[M - NO₂]⁺-High Abundance-
65[C₅H₅]⁺PossiblePresentPresent

This comparison highlights how the presence of different functional groups directs fragmentation. The loss of NO₂ is characteristic of nitroanilines, while the M/M+2 isotope pattern is the hallmark of the brominated compounds. The predicted ortho effect in the target molecule is a specific feature arising from the 1,2-substitution of the amino and nitro groups.

Experimental Protocol for Mass Spectrum Acquisition

This section outlines a standardized protocol for acquiring an electron ionization mass spectrum of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline, suitable for verification of the predicted fragmentation pattern.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of purified 6-Bromo-4-fluoro-3-methyl-2-nitroaniline.
  • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.
  • If using Gas Chromatography-Mass Spectrometry (GC-MS), dilute the stock solution further to a final concentration of 1-10 µg/mL.

2. Instrumentation: GC-MS System:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
  • Ionization Source: Electron Ionization (EI).

3. GC-MS Parameters:

  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless (to maximize sensitivity).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 20 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Electron Energy: 70 eV.
  • Mass Scan Range: m/z 40-350.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the spectrum, identifying the molecular ion peak (m/z 248/250) and major fragment ions.
  • Compare the experimental fragment ions and their relative abundances to the predicted fragmentation pattern.
Analytical Workflow Diagram

The following diagram outlines the comprehensive workflow for the analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Compound P2 Dissolve in Solvent P1->P2 P3 Dilute for GC-MS P2->P3 A1 Inject into GC-MS P3->A1 A2 Chromatographic Separation A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular & Fragment Ions D1->D2 D3 Compare with Predicted Pattern D2->D3 R1 Final Report D3->R1 Structural Confirmation

Caption: General workflow for the acquisition and analysis of an EI mass spectrum.

Conclusion

The electron ionization mass spectrum of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline is predicted to be rich with structurally diagnostic information. The key features are expected to be the prominent molecular ion doublet at m/z 248/250, a significant fragment from the loss of the nitro group at m/z 202/204, and evidence of an ortho effect leading to a fragment at m/z 230/232. By systematically applying fundamental principles of mass spectrometry and comparing with known compounds, a reliable, predictive fragmentation map can be generated. This guide serves as a robust framework for researchers to anticipate, identify, and interpret the mass spectrum of this complex molecule, facilitating its confident characterization in any analytical program.

References

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry. [Link]

  • 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. [Link]

  • Mass spectrum of 4-nitroaniline. ResearchGate. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Evidence of the presence of minor tautomeric forms in selected nitroanilines. CONICET Digital. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. [Link]

  • 4-Nitroaniline. Wikipedia. [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Polysubstituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima (λmax) of various polysubstituted nitroanilines. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors governing their spectroscopic properties, offers a robust experimental protocol for their characterization, and presents comparative data to inform compound selection and analysis.

The Spectroscopic Significance of the Nitroaniline Scaffold

Nitroanilines are more than simple aromatic compounds; they are archetypal "push-pull" systems. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) create a conjugated system with significant intramolecular charge transfer (ICT) character.[1] This electronic arrangement is the foundation of their distinct spectroscopic behavior and makes them valuable chromophores in various applications, from dye synthesis to nonlinear optics.

The primary absorption band of interest in nitroanilines, typically found in the near-UV or visible region, is the π→π* transition.[1] This involves the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO), which is predominantly located on the electron-rich amino group and the benzene ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which is largely centered on the electron-deficient nitro group.[1] This ICT from the donor to the acceptor is highly sensitive to the electronic environment of the molecule, making UV-Vis spectroscopy a powerful tool for probing the effects of further substitution on the aniline ring.

Comparative Analysis of λmax in Polysubstituted Nitroanilines

The position of the λmax is profoundly influenced by the nature and position of additional substituents on the nitroaniline core. These substituents modulate the energy gap between the HOMO and LUMO, leading to predictable shifts in the absorption maximum.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃), methoxy (-OCH₃), and additional amino (-NH₂) groups tend to cause a bathochromic shift (a shift to longer wavelengths, or a "red shift"). By donating electron density into the π-system, they raise the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO gap and lowering the energy required for the π→π* transition.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like additional nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups typically induce a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift"). These groups withdraw electron density, lowering the energy of both the HOMO and LUMO. However, they often have a more pronounced stabilizing effect on the HOMO, which increases the HOMO-LUMO gap and the energy required for excitation.

The following table provides a comparative overview of the λmax for a selection of polysubstituted nitroanilines. It is important to note that the solvent can significantly impact the λmax (a phenomenon known as solvatochromism), and the data presented here is compiled from various sources and may have been recorded in different solvents. For precise comparisons, spectra should be acquired under identical conditions.

CompoundSubstituentsPosition(s)λmax (nm)Solvent (if specified)
p-Nitroaniline-NH₂, -NO₂1, 4~381Water[1]
o-Nitroaniline-NH₂, -NO₂1, 2~4280.1 M KClO₄ (aq)[2]
m-Nitroaniline-NH₂, -NO₂1, 3~3750.1 M KClO₄ (aq)[2]
2,4-Dinitroaniline-NH₂, 2x -NO₂1, 2, 4~346Not specified[3]
3-Chloro-4-nitroaniline-NH₂, -Cl, -NO₂1, 3, 4~350Dioxane[4]
2-Chloro-4-nitroaniline-NH₂, -Cl, -NO₂1, 2, 4Not specified
3-Methyl-4-nitroaniline-NH₂, -CH₃, -NO₂1, 3, 4Not specified

Note: The availability of directly comparable, tabulated λmax data for a wide range of polysubstituted nitroanilines in a single solvent is limited in the literature. The values presented are illustrative of the general trends.

The Underlying Causality: Substituent Effects on Electronic Transitions

The observed shifts in λmax can be rationalized by considering the interplay of inductive and resonance effects of the substituents on the stability of the ground and excited states.

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect EDG e.g., -OCH₃, -CH₃ HOMO_EDG HOMO Energy (Increased) EDG->HOMO_EDG Destabilizes Gap_EDG Reduced HOMO-LUMO Gap HOMO_EDG->Gap_EDG LUMO_EDG LUMO Energy (Slightly Increased) LUMO_EDG->Gap_EDG Shift_EDG Bathochromic Shift (Red Shift) Gap_EDG->Shift_EDG Lower Energy Transition EWG e.g., -Cl, -NO₂ LUMO_EWG LUMO Energy (Significantly Decreased) EWG->LUMO_EWG Stabilizes HOMO_EWG HOMO Energy (Decreased) Gap_EWG Increased HOMO-LUMO Gap HOMO_EWG->Gap_EWG LUMO_EWG->Gap_EWG Shift_EWG Hypsochromic Shift (Blue Shift) Gap_EWG->Shift_EWG Higher Energy Transition

Figure 1. Influence of substituents on molecular orbital energies and λmax.

As depicted in Figure 1, EDGs destabilize the HOMO, leading to a smaller energy gap and a red shift. In contrast, EWGs stabilize the LUMO, generally resulting in a larger energy gap and a blue shift. These effects are a combination of through-bond (inductive) and through-space (resonance) interactions.[5]

A Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure the generation of accurate and reproducible data, the following detailed protocol for the UV-Vis spectroscopic analysis of polysubstituted nitroanilines is provided. This protocol is designed to be self-validating by incorporating essential quality control steps.

Materials and Instrumentation
  • Analyte: High-purity polysubstituted nitroaniline sample.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent is critical and should be based on the solubility of the analyte and the desired polarity environment.

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.[6]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Step-by-Step Methodology

G A 1. Stock Solution Preparation (e.g., 1 mM in spectroscopic grade solvent) B 2. Working Solution Preparation (Dilute to achieve Abs ~0.2-1.0 a.u.) A->B C 3. Instrument Warm-up & Setup (Allow lamps to stabilize for >30 min) B->C D 4. Baseline Correction (Scan with cuvette filled with pure solvent) C->D E 5. Sample Measurement (Rinse and fill cuvette with working solution) D->E F 6. Data Acquisition (Scan across the desired wavelength range) E->F G 7. Data Analysis (Identify λmax and record absorbance) F->G

Figure 2. Experimental workflow for determining the UV-Vis absorption spectrum.
  • Stock Solution Preparation: Accurately weigh a precise amount of the nitroaniline derivative and dissolve it in the chosen spectroscopic grade solvent to create a stock solution of a known concentration (e.g., 1 mM).[3] Gentle heating may be required for some derivatives to ensure complete dissolution.[3]

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should be such that the maximum absorbance falls within the optimal linear range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units (a.u.).[3]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction. This step is crucial as it subtracts the absorbance of the solvent and the cuvettes from the final measurement.[6]

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. This prevents dilution of the sample. Place the sample cuvette back into the sample holder.

  • Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength across the specified range.

  • Data Analysis: From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). Record both the λmax and the absorbance value at this wavelength. If the molar absorptivity (ε) needs to be calculated, the Beer-Lambert law (A = εcl) can be used, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3]

Conclusion

The UV-Vis absorption maxima of polysubstituted nitroanilines are a direct reflection of their intricate electronic structures. By understanding the principles of intramolecular charge transfer and the influence of substituent effects, researchers can rationally interpret and predict the spectroscopic properties of these important chromophores. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for professionals engaged in the synthesis, analysis, and application of nitroaniline derivatives. Adherence to rigorous experimental procedures is paramount for generating high-quality, comparable data that can confidently guide research and development efforts.

References

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Drawell. (2023, July 24). How to Use UV Vis Spectrophotometer. Retrieved from [Link]

  • Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Universal Lab. (2024, August 31). The Operating Manual for UV-Vis Spectrophotometer. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Tiwari, A., & Gupta, A. (2019). Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. Biochemistry and Biophysics Reports, 18, 100638.
  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra changes in 2,4-dinitroaniline (5 · 10 −5 M) degradation.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines.... Retrieved from [Link]

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